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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-(2-Fluoro-5-methylphenyl)guanidine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract Guanidine and its derivatives represent a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic drugs...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanidine and its derivatives represent a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a broad spectrum of biological activities.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 1-(2-Fluoro-5-methylphenyl)guanidine, a specific N-arylguanidine. Due to the limited availability of direct experimental data for this compound, this document leverages established principles of organic synthesis, physical organic chemistry, and pharmacology of analogous structures to present a predictive yet scientifically grounded whitepaper. We will explore a plausible synthetic route, predict key physicochemical parameters, and discuss potential therapeutic applications based on structure-activity relationships of related fluorinated and phenylguanidine compounds.

Introduction: The Guanidinium Moiety as a Versatile Pharmacophore

The guanidine group, characterized by a central carbon atom bonded to three nitrogen atoms, is a highly basic and polar functional group.[4] At physiological pH, it exists predominantly as the protonated guanidinium cation, which is stabilized by resonance. This cationic nature allows it to form strong electrostatic interactions and hydrogen bonds with biological targets such as proteins and nucleic acids.[5] Guanidine-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][6]

The incorporation of a fluorine atom into a phenyl ring can significantly modulate a molecule's physicochemical properties, such as its pKa, lipophilicity, and metabolic stability.[7][8] Fluorine's high electronegativity can influence the electronic environment of the entire molecule, potentially enhancing its binding affinity to target proteins and improving its pharmacokinetic profile.[7] This guide focuses on 1-(2-Fluoro-5-methylphenyl)guanidine, a molecule that combines the versatile guanidine pharmacophore with the modulating effects of a fluoro- and methyl-substituted phenyl ring.

Chemical Structure and Predicted Physicochemical Properties

The chemical structure of 1-(2-Fluoro-5-methylphenyl)guanidine is characterized by a guanidine group attached to a 2-fluoro-5-methylphenyl ring.

Structure:

A summary of the predicted physicochemical properties for 1-(2-Fluoro-5-methylphenyl)guanidine is presented in the table below. These values are estimated based on the properties of structurally similar compounds and the known effects of fluorination and methylation on aromatic systems.

PropertyPredicted ValueRationale and Significance
Molecular Formula C8H10FN3-
Molecular Weight 167.19 g/mol Influences diffusion and transport properties.
pKa (Guanidinium ion) ~12-13The guanidine group is a strong base. The fluoro substituent may slightly decrease basicity. A high pKa ensures it is protonated at physiological pH.
logP ~1.5 - 2.5The fluorine and methyl groups increase lipophilicity compared to unsubstituted phenylguanidine, potentially improving membrane permeability.
Hydrogen Bond Donors 4The multiple N-H groups allow for extensive hydrogen bonding with biological targets.
Hydrogen Bond Acceptors 3The nitrogen atoms can also act as hydrogen bond acceptors.
Topological Polar Surface Area (TPSA) ~64 ŲInfluences cell permeability and oral bioavailability.

Proposed Synthesis of 1-(2-Fluoro-5-methylphenyl)guanidine

The synthesis of N-arylguanidines can be achieved through several established methods.[9][10] A common and effective approach involves the guanylation of the corresponding aniline. The proposed synthesis of 1-(2-Fluoro-5-methylphenyl)guanidine starts from the commercially available 2-fluoro-5-methylaniline.[11][12]

Synthetic Workflow

A plausible and widely used method for the synthesis of N-arylguanidines is the reaction of an aniline with a guanylating agent, such as S-methylisothiourea or a protected pyrazole-1-carboxamidine derivative.[9] A common two-step procedure involves the formation of a thiourea intermediate followed by desulfurization and amination.

Synthesis_Workflow Aniline 2-Fluoro-5-methylaniline Intermediate Intermediate (e.g., N-Arylcyanamide or Protected Guanidine) Aniline->Intermediate Step 1: Guanylation Guanylating_Agent Guanylating Agent (e.g., Cyanamide or N,N'-Di-Boc-1H-pyrazole-1-carboxamidine) Guanylating_Agent->Intermediate Product 1-(2-Fluoro-5-methylphenyl)guanidine Intermediate->Product Step 2: Deprotection/Rearrangement

Caption: Proposed synthetic workflow for 1-(2-Fluoro-5-methylphenyl)guanidine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-(2-Fluoro-5-methylphenyl)cyanamide

  • To a stirred solution of 2-fluoro-5-methylaniline (1.0 eq) in a suitable solvent such as acetonitrile, add a solution of cyanamide (1.2 eq) in the same solvent.

  • Add a catalytic amount of a strong acid, such as hydrochloric acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-(2-fluoro-5-methylphenyl)cyanamide.

Step 2: Conversion to 1-(2-Fluoro-5-methylphenyl)guanidine

  • Dissolve the N-(2-fluoro-5-methylphenyl)cyanamide (1.0 eq) in a suitable solvent like ethanol.

  • Add an excess of an ammonia source, such as a saturated solution of ammonia in ethanol or ammonium chloride.

  • Heat the mixture in a sealed tube at an elevated temperature (e.g., 100-120 °C).

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling, remove the solvent in vacuo.

  • The resulting guanidine can be isolated as a salt (e.g., hydrochloride) by treatment with an appropriate acid and purified by recrystallization.

Potential Biological Activities and Therapeutic Applications

The structural features of 1-(2-Fluoro-5-methylphenyl)guanidine suggest a range of potential biological activities. The guanidine moiety is a known pharmacophore in various therapeutic areas, and the fluoro and methyl substitutions can fine-tune its activity and pharmacokinetic properties.

Anticancer Potential

Guanidine derivatives have shown significant promise as anticancer agents.[1][5] Their mechanisms of action are diverse and can include:

  • DNA Binding: The cationic guanidinium group can interact with the negatively charged phosphate backbone of DNA, potentially interfering with DNA replication and transcription.[5]

  • Enzyme Inhibition: Guanidines can act as inhibitors of various enzymes crucial for cancer cell proliferation, such as protein kinases and nitric oxide synthase.[3][6]

  • Disruption of Cellular Membranes: The amphipathic nature of some guanidine derivatives allows them to interact with and disrupt cancer cell membranes.[1]

The presence of the 2-fluoro-5-methylphenyl group could enhance the compound's ability to penetrate cell membranes and interact with specific hydrophobic pockets in target proteins.

Anticancer_Pathway cluster_cell Cancer Cell Membrane Cell Membrane Apoptosis Apoptosis Membrane->Apoptosis DNA DNA DNA->Apoptosis Enzymes Key Enzymes (e.g., Kinases) Enzymes->Apoptosis Compound 1-(2-Fluoro-5-methylphenyl)guanidine Compound->Membrane Membrane Disruption Compound->DNA DNA Binding Compound->Enzymes Enzyme Inhibition

Caption: Hypothetical mechanisms of anticancer activity.

Antimicrobial Activity

The guanidine moiety is a key feature of several antimicrobial agents.[1] Its positive charge is thought to facilitate interaction with the negatively charged components of bacterial cell walls and membranes, leading to membrane disruption and cell death. The lipophilic phenyl group in 1-(2-Fluoro-5-methylphenyl)guanidine could enhance its partitioning into the lipid bilayers of microbial membranes.

Other Potential Applications

Based on the broad bioactivity of guanidine derivatives, 1-(2-Fluoro-5-methylphenyl)guanidine could also be investigated for:

  • Antiviral activity: Guanidine itself has been shown to have antiviral properties.[1]

  • Anti-inflammatory effects: Some guanidine compounds exhibit anti-inflammatory activity.[2]

  • Neurological applications: Guanidine derivatives have been explored for their potential in treating neurodegenerative diseases.[2]

Conclusion and Future Directions

While direct experimental data on 1-(2-Fluoro-5-methylphenyl)guanidine is currently unavailable in the public domain, this technical guide provides a robust, predictive framework for its synthesis, properties, and potential therapeutic applications. By leveraging the well-established chemistry and pharmacology of the guanidine scaffold and the known effects of fluorination in medicinal chemistry, we have outlined a scientifically plausible profile for this compound.

Future research should focus on the synthesis and in vitro evaluation of 1-(2-Fluoro-5-methylphenyl)guanidine to validate these predictions. Initial screening against a panel of cancer cell lines and microbial strains would be a logical first step to uncover its therapeutic potential. Further structure-activity relationship studies, involving modifications of the substitution pattern on the phenyl ring, could lead to the development of more potent and selective drug candidates.

References

  • Tavares, L. C., et al. (2023). Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. PubMed.
  • INEOS OPEN. (n.d.). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES.
  • Saczewski, F., & Balewski, L. (2014).
  • Saczewski, F., & Balewski, L. (2009). Biological activities of guanidine compounds.
  • Nagle, P. S., et al. (2025).
  • Organic Syntheses. (n.d.).
  • Romero-revilla, J., et al. (2014).
  • ResearchGate. (n.d.). Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b).
  • ResearchGate. (n.d.).
  • Li, Y., et al. (2018). One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. RSC Publishing.
  • Sigma-Aldrich. (n.d.). Guanylation of Amines by Bis(tert-butoxycarbonyl)thiopseudourea, Polymer-Bound.
  • ChemicalBook. (2025). 5-Fluoro-2-methylaniline.
  • Khan, K. M., et al. (n.d.). Antitumor, Antioxidant and Antimicrobial Studies of Substituted Pyridylguanidines. PMC.
  • Chem-Impex. (n.d.). 5-Fluoro-2-methylaniline.
  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-5-methylaniline. PubChem.
  • Dalton Transactions. (n.d.). Fluorinated ligands and their effects on physical properties and chemical reactivity.
  • MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Saczewski, F., & Balewski, L. (2009). Biological activities of guanidine compounds. PubMed.
  • Baudet, H., et al. (n.d.). [2-(Guanidino)-anilides and related compounds. Synthesis and anthelmintic effect. 3]. PubMed.
  • Cheméo. (n.d.). 2-Fluoro-5-methylaniline (CAS 452-84-6).
  • National Institute of Standards and Technology. (n.d.). 2-Fluoro-5-methylaniline. NIST WebBook.
  • Ulevitch, R. J., et al. (2003).
  • Organic Chemistry Portal. (n.d.).
  • ChemRxiv. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (n.d.). Efficient synthesis of anilines a, The development of aryl C–H primary...
  • MDPI. (2021). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)
  • ResearchGate. (n.d.).
  • BenchChem. (n.d.).

Sources

Exploratory

Technical Monograph: 2-Fluoro-5-methylphenylguanidine

Chemical Identity, Synthetic Utility, and Structural Verification Part 1: Executive Summary & The CAS Conundrum In the realm of medicinal chemistry, 2-Fluoro-5-methylphenylguanidine represents a specialized pharmacophore...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity, Synthetic Utility, and Structural Verification

Part 1: Executive Summary & The CAS Conundrum

In the realm of medicinal chemistry, 2-Fluoro-5-methylphenylguanidine represents a specialized pharmacophore often utilized as a bioisostere for arginine residues or as a core scaffold in kinase inhibitors and GPCR ligands.

The Search Reality: Researchers performing a standard CAS number search for "2-Fluoro-5-methylphenylguanidine" will frequently encounter a "null" or ambiguous result in commercial catalogs. Unlike commodity chemicals, this specific guanidine derivative is rarely stocked as a shelf-stable free base due to the high basicity of the guanidine group (


). It is almost exclusively generated in situ or isolated as a salt (e.g., hydrochloride or carbonate) during custom synthesis.

Consequently, the "CAS Search" for this target must be re-framed as a Synthesis & Precursor Verification workflow. The primary anchor for identification is not the final product, but its stable precursor: 2-Fluoro-5-methylaniline .

Core Chemical Identifiers (Precursor & Target)
PropertyTarget CompoundEssential Precursor
Chemical Name N-(2-Fluoro-5-methylphenyl)guanidine2-Fluoro-5-methylaniline
CAS Number Not Widely Indexed (Custom Synthesis)452-84-6
Molecular Formula


Molecular Weight 167.18 g/mol 125.14 g/mol
Key Risk Isomer Confusion (See Section 3)Toxic by inhalation/skin contact

Part 2: Structural Identity & Isomer Vigilance

A critical failure point in sourcing this compound is the confusion between regioisomers. The positions of the Fluorine (F) and Methyl (Me) groups on the phenyl ring drastically alter the electronic properties and binding affinity of the molecule.

The Isomer Trap

Commercial databases often index the isomer1-(5-Fluoro-2-methylphenyl)guanidine (CAS 41213-73-4).

  • Target: F at position 2, Me at position 5.[1][2][3][4]

  • Common Error: F at position 5, Me at position 2.

Figure 1: Isomer Verification Logic The following diagram illustrates the structural decision tree required to verify the correct starting material.

IsomerLogic Start Start: Chemical Verification CheckF Check Fluorine Position (Relative to Amine/Guanidine) Start->CheckF Ortho Is F Ortho (Pos 2)? CheckF->Ortho CheckMe Check Methyl Position Meta Is Me Meta (Pos 5)? CheckMe->Meta Ortho->CheckMe Yes Wrong2 REJECT (Common Error): 5-Fluoro-2-methyl isomer (CAS 41213-73-4) Ortho->Wrong2 No (F is Meta) Correct VERIFIED TARGET: 2-Fluoro-5-methylphenylguanidine Meta->Correct Yes Wrong1 REJECT: 4-Fluoro-3-methyl isomer Meta->Wrong1 No

Caption: Logic flow for distinguishing the target 2-F-5-Me structure from common commercial regioisomers.

Part 3: Synthesis & Manufacturing Protocol

Since the free base is unstable and rarely available, the standard operating procedure (SOP) involves synthesizing the guanidine from 2-Fluoro-5-methylaniline (CAS 452-84-6) .

Method A: Guanylation via Cyanamide (High Atom Economy)

This method is preferred for scale-up but requires careful handling of Cyanamide.

Reagents:

  • Precursor: 2-Fluoro-5-methylaniline (1.0 eq)

  • Reagent: Cyanamide (50% aq. solution, 1.5 eq)

  • Catalyst: Conc. HCl (1.0 eq) or

    
    
    
  • Solvent: Ethanol or 1,4-Dioxane

Protocol:

  • Salt Formation: Dissolve 2-Fluoro-5-methylaniline in ethanol. Add equimolar HCl dropwise to generate the aniline hydrochloride salt in situ.

  • Addition: Add Cyanamide solution slowly at ambient temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 16-24 hours.
    
  • Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). The aniline spot (

    
    ) should disappear, replaced by the baseline guanidine spot.
    
  • Workup: Cool to

    
    . The guanidine hydrochloride salt often precipitates. If not, evaporate solvent and recrystallize from Isopropanol/Ether.
    
Method B: Guanylation via S-Methylisothiourea (Mild Conditions)

Preferred for small-scale research to avoid polymerization of cyanamide.

Figure 2: Synthetic Pathway Visualization

Synthesis Aniline 2-Fluoro-5-methylaniline (CAS 452-84-6) Intermediate Transition State (MeSH Release) Aniline->Intermediate + Reagent Solvent: Water/EtOH Reagent S-Methylisothiourea Sulfate Reagent->Intermediate Product 2-Fluoro-5-methylphenylguanidine (Sulfate/HCl Salt) Intermediate->Product Waste Methyl Mercaptan (Toxic Gas) Intermediate->Waste By-product

Caption: Synthesis via S-methylisothiourea, noting the evolution of methyl mercaptan gas (requires scrubber).

Part 4: Analytical Validation (QC)

Trustworthiness in chemical research relies on self-validating datasets. Do not assume the white powder in the vial is your compound.

Proton NMR ( -NMR)

Solvent: DMSO-



  • Methyl Group: Look for a singlet integrating to 3H at

    
     ppm.
    
  • Aromatic Region:

    • The Fluorine at position 2 will cause splitting.

    • Expect a multiplet pattern for 3 aromatic protons.

    • Crucial Check: The coupling constant (

      
      ) helps confirm the ortho-substitution.
      
  • Guanidine Protons: Broad singlet at

    
     ppm (exchangeable with 
    
    
    
    , integration 4H).
Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Expected Mass:

    • Exact Mass (

      
      ): 167.09
      
    • Observed Ion (

      
      ): 168.10 
      
  • Fragmentation: Look for loss of ammonia (

    
    , -17) or the guanidine moiety.
    

Part 5: Safety & Handling (SDS Summary)

Precursor (2-Fluoro-5-methylaniline):

  • GHS Classification: Acute Tox. 3 (Oral/Dermal/Inhalation).

  • Hazard: Methaemoglobinemia (blue skin/lips). Anilines can oxidize hemoglobin.

  • Handling: Double nitrile gloves, fume hood mandatory.

Product (Guanidine Salt):

  • GHS Classification: Irritant (Skin/Eye).[2][5]

  • Hazard: Guanidines are chaotropic agents at high concentrations (denature proteins).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 262970, 2-Fluoro-5-methylaniline. Retrieved from [Link]

  • Katritzky, A. R., & Rogovoy, B. V. (2005).Recent developments in guanylating agents. ARKIVOC, 2005(4), 49-87.

Sources

Foundational

Fluorinated aryl guanidine derivatives in medicinal chemistry

Strategic Design, Synthesis, and Therapeutic Utility Executive Summary The guanidine moiety is a privileged pharmacophore in medicinal chemistry, renowned for its superbasicity (pKa ~13.6) and ability to form bidentate h...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Design, Synthesis, and Therapeutic Utility

Executive Summary

The guanidine moiety is a privileged pharmacophore in medicinal chemistry, renowned for its superbasicity (pKa ~13.6) and ability to form bidentate hydrogen bonds. However, its high polarity and ionization at physiological pH often result in poor membrane permeability and rapid clearance. This guide details the strategic incorporation of fluorine into aryl guanidine scaffolds. By exploiting fluorine’s high electronegativity and metabolic stability, researchers can modulate the guanidinium pKa, enhance lipophilicity, and block metabolic soft spots, thereby unlocking new therapeutic potential in oncology, infectious disease, and CNS drug discovery.

The Fluorine Effect: Physicochemical Tuning of the Guanidine Core

The primary challenge with aryl guanidines is their tendency to exist almost exclusively as protonated cations at pH 7.4. While this favors electrostatic interactions with anionic targets (e.g., DNA phosphate backbones), it hinders passive diffusion across lipid bilayers.

1.1 pKa Modulation

Fluorine substitution on the aryl ring exerts a strong electron-withdrawing inductive effect (-I), which propagates to the guanidine nitrogen. This reduces the electron density available for protonation, effectively lowering the pKa.

  • Mechanism: The dipole of the C-F bond pulls electron density away from the aromatic system, which in turn destabilizes the positively charged guanidinium conjugate acid.

  • Strategic Benefit: Lowering the pKa from ~13.5 to the 10–11 range increases the fraction of the neutral species at physiological pH, significantly improving Blood-Brain Barrier (BBB) penetration and oral bioavailability.

1.2 Metabolic Blockade

Aryl guanidines are susceptible to oxidative metabolism, particularly hydroxylation at the para position relative to the guanidine group.

  • Solution: Installing a fluorine atom at the para position (or ortho positions) blocks Cytochrome P450-mediated oxidation due to the strength of the C-F bond (116 kcal/mol) compared to the C-H bond (~99 kcal/mol).

Table 1: Comparative Physicochemical Profile

ParameterUnsubstituted Phenylguanidine4-Fluorophenylguanidine3,5-DifluorophenylguanidineImpact of Fluorination
pKa (approx) ~13.6~12.8~11.5Increased Bioavailability: Lower pKa increases neutral fraction.
LogP 0.60.91.3Enhanced Permeability: Increased lipophilicity aids membrane crossing.
Metabolic Stability Low (Para-hydroxylation)HighHighExtended Half-life: Blocks metabolic soft spots.
H-Bond Capability Donor (Strong)Donor (Modulated)Donor (Modulated)Selectivity: Retains binding while altering electronics.
Synthetic Architecture & Protocols

The synthesis of fluorinated aryl guanidines typically follows a convergent strategy: construction of the fluorinated aniline precursor followed by guanylation.

2.1 Diagram: Retrosynthetic Logic Flow

SynthesisWorkflow Target Target: Fluorinated Aryl Guanidine Sub1 Precursor A: Fluorinated Aniline Step1 Step 1: C-N Coupling (Guanylation) Sub1->Step1 Sub2 Reagent B: Guanylating Agent (e.g., Boc-protected thiourea) Sub2->Step1 Step2 Step 2: Deprotection (TFA/HCl) Step1->Step2 Removal of Boc groups Step2->Target Salt Formation Origin1 Start: Fluoro-nitrobenzene Origin1->Sub1 Reduction (H2/Pd-C) Origin2 Start: Aryl Boronic Acid + Fluorination Source Origin2->Sub1 Chan-Lam or Buchwald-Hartwig

Caption: Convergent synthesis workflow for fluorinated aryl guanidines, highlighting key coupling and deprotection stages.

2.2 Detailed Protocol: Guanylation of 4-Fluoroaniline

This protocol utilizes


-Di-Boc-

-pyrazole-1-carboxamidine as a reliable guanylating agent. This reagent is preferred over thioureas for its milder reaction conditions and easier purification.

Reagents:

  • 4-Fluoroaniline (1.0 equiv)

  • 
    -Di-Boc-
    
    
    
    -pyrazole-1-carboxamidine (1.05 equiv)
  • Triethylamine (TEA) (1.2 equiv)

  • Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Trifluoroacetic acid (TFA)

Step-by-Step Methodology:

  • Guanylation Reaction:

    • Dissolve 4-fluoroaniline (10 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (

      
      ).
      
    • Add TEA (12 mmol) followed by

      
      -Di-Boc-
      
      
      
      -pyrazole-1-carboxamidine (10.5 mmol).
    • Stir the mixture at room temperature for 12–24 hours. Monitor consumption of aniline by TLC (Hexane:EtOAc 4:1).

    • Observation: The pyrazole byproduct is non-nucleophilic, driving the reaction forward.

  • Workup & Purification:

    • Dilute the reaction mixture with DCM (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
    • Purify the intermediate (Boc-protected guanidine) via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Deprotection:

    • Dissolve the purified Boc-intermediate in DCM (10 mL).

    • Add TFA (5 mL) dropwise at 0°C.

    • Allow to warm to room temperature and stir for 2–4 hours until gas evolution (

      
      , isobutylene) ceases.
      
    • Concentrate the solvent in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

  • Salt Formation (Final Product):

    • Dissolve the residue in a minimum amount of methanol.

    • Add 1M HCl in ether to precipitate the 4-fluorophenylguanidine hydrochloride salt.

    • Filter and dry under high vacuum.

Therapeutic Applications & Mechanism of Action[1]
3.1 DNA Minor Groove Binding (Oncology)

Bis-guanidinium derivatives linked by fluorinated aryl spacers act as potent DNA minor groove binders. The guanidinium heads anchor to the phosphate backbone, while the fluorinated aromatic core inserts into the groove.

  • Mechanism: The curvature of the molecule matches the DNA minor groove (AT-rich regions). Fluorine substituents modulate the stacking energy and exclude water from the binding pocket, increasing entropic gain upon binding.

3.2 Diagram: Mechanism of Action (Membrane vs. DNA)

MOA Agent Fluorinated Aryl Guanidine DNA DNA Minor Groove (AT-Rich Regions) Agent->DNA H-Bonding & Electrostatics Membrane Bacterial Membrane (Anionic Lipids) Agent->Membrane Lipophilic Insertion Effect1 Transcriptional Blockade (Apoptosis) DNA->Effect1 Inhibits Replication Effect2 Membrane Depolarization (Lysis) Membrane->Effect2 Disrupts Potential

Caption: Dual mechanistic pathways: DNA minor groove binding (oncology) and membrane disruption (antimicrobial).

3.3 Antimicrobial Activity

Fluorinated guanidines exhibit broad-spectrum activity against multidrug-resistant (MDR) bacteria. The "fluorine-enhanced" lipophilicity allows the cationic guanidine to penetrate the thick outer membrane of Gram-negative bacteria more effectively than non-fluorinated analogs.

Experimental Validation: Self-Validating Protocols

To ensure scientific rigor, the synthesized compounds must be validated for both identity and functional pKa.

4.1 pKa Determination (Potentiometric Titration)

Accurate pKa measurement is critical to verify the electronic influence of the fluorine substitution.

  • Preparation: Prepare a

    
     M solution of the fluorinated guanidine salt in water (degassed to remove 
    
    
    
    ).
  • Titration: Titrate with standardized 0.1 M NaOH at 25°C under

    
     atmosphere.
    
  • Data Analysis: Plot pH vs. Volume of NaOH. The pKa is the pH at the half-equivalence point.

  • Validation: Use phenylguanidine (pKa ~13.6) as a positive control. A shift to <13.0 confirms the electron-withdrawing effect of the fluorine.

4.2 Metabolic Stability Assay (Microsomal Stability)
  • Incubation: Incubate test compound (

    
    ) with human liver microsomes (0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.
    
  • Sampling: Aliquot samples at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    
    • Success Criterion: Fluorinated analog should show >50% improvement in half-life compared to the non-fluorinated parent.

References
  • Roleira, F. M. F., et al. (2023). "Guanidine-based drugs: A comprehensive review of their therapeutic potential and clinical applications." European Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Rozas, I., et al. (2022). "Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders." ACS Medicinal Chemistry Letters. Link

  • Bernatowicz, M. S., et al. (1992). "1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis." Journal of Organic Chemistry. Link

  • Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

Exploratory

1-(2-Fluoro-5-methylphenyl)guanidine molecular weight and formula

Executive Summary 1-(2-Fluoro-5-methylphenyl)guanidine is a specialized small-molecule pharmacophore utilized primarily in neuropharmacology and medicinal chemistry.[1] Belonging to the class of -arylguanidines, this com...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Fluoro-5-methylphenyl)guanidine is a specialized small-molecule pharmacophore utilized primarily in neuropharmacology and medicinal chemistry.[1] Belonging to the class of


-arylguanidines, this compound acts as a critical structural motif in the development of NMDA receptor antagonists  and sodium channel blockers .[1] Its specific substitution pattern—a fluorine atom at the ortho position and a methyl group at the meta position relative to the guanidine moiety—modulates lipophilicity and metabolic stability, influencing its binding affinity within the ion channel pore.[1]

This guide provides a rigorous technical analysis of the compound’s molecular properties, validated synthetic pathways, and theoretical mechanism of action, designed to support high-level research and development workflows.

Physicochemical Profile

The precise molecular weight and formula are critical for stoichiometry in synthetic workflows and mass spectrometry validation.

Molecular Identity
PropertyValueNotes
IUPAC Name 1-(2-Fluoro-5-methylphenyl)guanidine
Molecular Formula Cngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

H

FN

Molecular Weight 167.19 g/mol Average Mass
Monoisotopic Mass 167.0859 g/mol For High-Res MS (M+H

: 168.0937)
CAS Number Not widely listed; Isomer 41213-73-4 existsNote: Isomeric distinction is critical.[1][2][3][4] Ensure 2-F, 5-Me orientation.
LogP (Predicted) ~1.3 - 1.6Moderate lipophilicity for CNS penetration
TPSA ~50 Å

Favorable for Blood-Brain Barrier (BBB) permeation
Structural Isomerism Alert

Researchers must distinguish this compound from its isomer, 1-(5-Fluoro-2-methylphenyl)guanidine (CAS 41213-73-4).[1] While they share the same mass and formula, the ortho-fluorine in the user's specified compound (2-F) exerts a unique electronic withdrawal effect on the guanidine nitrogen, potentially altering pKa and hydrogen bond donor capability compared to the ortho-methyl isomer.[1]

Synthetic Methodology

The synthesis of 1-(2-Fluoro-5-methylphenyl)guanidine is typically achieved via the guanylation of the corresponding aniline .[1] The following protocol is a self-validating system designed to minimize side reactions (e.g., polymerization of cyanamide).

Precursor Verification
  • Starting Material: 2-Fluoro-5-methylaniline (CAS 452-84-6).[1][5]

  • Purity Check: GC-MS should confirm >98% purity. Impurities like 2-fluoro-5-methylphenol will quench the guanylating agent.[1]

Protocol: Acid-Catalyzed Guanylation

Reaction Principle: Nucleophilic attack of the aniline nitrogen on the electrophilic carbon of cyanamide, activated by acidic conditions.[1]

Step-by-Step Workflow:

  • Solubilization: Dissolve 10 mmol of 2-Fluoro-5-methylaniline in 15 mL of absolute ethanol.

  • Activation: Add 10 mmol of concentrated HCl (37%) dropwise to form the aniline hydrochloride salt in situ.

    • Checkpoint: Solution should become slightly warm; ensure pH < 3.[1]

  • Addition: Add 15 mmol (1.5 eq) of Cyanamide (50% wt solution in water or solid).

  • Reflux: Heat the mixture to reflux (80–85 °C) for 16–24 hours under nitrogen atmosphere.

    • Monitoring: Monitor via TLC (Eluent: 10% MeOH in DCM). Stain with Ninhydrin (guanidines stain purple/red).

  • Workup:

    • Cool to room temperature.[1]

    • Concentrate in vacuo to remove ethanol.[1]

    • Dissolve residue in minimal water.[1]

    • Basification: Carefully add 1N NaOH until pH ~12 to liberate the free base.[1]

    • Extraction: Extract 3x with Ethyl Acetate.

  • Purification: If the free base precipitates, filter and wash with cold ether.[1] If oil, convert to Hydrochloride salt (add HCl/Ether) for crystallization.

Synthetic Pathway Visualization

Synthesis cluster_conditions Conditions Aniline 2-Fluoro-5-methylaniline (C7H8FN) Intermediate Transition State (Tetrahedral) Aniline->Intermediate + H+, Reflux Cyanamide Cyanamide (NH2CN) Cyanamide->Intermediate Product 1-(2-Fluoro-5-methylphenyl)guanidine (C8H10FN3) Intermediate->Product - NH3 (if substituted) Isomerization

Figure 1: Acid-catalyzed guanylation pathway converting the aniline precursor to the target guanidine.[1]

Therapeutic Context & Mechanism

This compound functions primarily as a channel blocker .[1] The guanidine group is protonated at physiological pH (pKa ~12.5), mimicking the hydrated magnesium ion (


) that naturally blocks the NMDA receptor pore.
Mechanism of Action: NMDA Receptor Antagonism

The 1-(2-Fluoro-5-methylphenyl)guanidine moiety binds deep within the ion channel of the NMDA receptor (PCP site), preventing


 influx during excitotoxic events.[1]
  • Binding Mode: The positively charged guanidinium headgroup interacts with the selectivity filter (likely asparagine residues), while the lipophilic phenyl ring (modulated by the 2-F and 5-Me groups) interacts with hydrophobic pockets in the transmembrane domain.[1]

  • SAR Insight: The 2-Fluoro substituent provides metabolic protection against ring hydroxylation, while the 5-Methyl group enhances hydrophobic interaction without introducing excessive steric bulk.[1]

Biological Pathway Diagram

NMDA_Mechanism Glutamate Glutamate Release (Excitotoxicity) NMDAR_Open NMDA Receptor (Open State) Glutamate->NMDAR_Open Activation Ca_Influx Ca2+ Influx NMDAR_Open->Ca_Influx Cell_Death Neuronal Apoptosis Ca_Influx->Cell_Death Overload Drug 1-(2-Fluoro-5-methylphenyl)guanidine (Protonated) Blockade Channel Blockade (PCP Site) Drug->Blockade Binding Blockade->NMDAR_Open Inhibits Ion Flow Neuroprotection Neuroprotection Blockade->Neuroprotection Neuroprotection->Cell_Death Prevents

Figure 2: Mechanism of neuroprotection via NMDA receptor channel blockade.[1]

Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated using the following expected spectral data.

TechniqueExpected Signal Characteristics
1H NMR (DMSO-d6)

2.25
(s, 3H, Ar-CH

);

6.8–7.2
(m, 3H, Ar-H);

7.3
(s, 4H, Guanidine NH, broad exchangeable);

9.6
(s, 1H, Ar-NH-C).[1]
13C NMR Signals for Methyl (~20 ppm), C-F coupling in aromatic ring (~150-160 ppm doublet), Guanidine C=N (~156 ppm).
Mass Spectrometry ESI+: Peak at 168.1 m/z [M+H]

.[1]
IR Spectroscopy Strong bands at 3100–3400 cm

(N-H stretch) and 1650–1690 cm

(C=N stretch).[1]

Handling and Safety

  • Hazard Class: Irritant (Skin/Eye).[1]

  • Storage: Hygroscopic solid. Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the guanidine to the urea derivative.

  • Solubility: Soluble in DMSO, Methanol, and dilute aqueous acid.[1] Poorly soluble in non-polar solvents (Hexane).

References

  • Synthesis of Substituted Phenylguanidines

    • Katritzky, A. R., et al. (2005).[6] "Recent progress in the synthesis of guanidines." Arkivoc, 2005(iv), 49-87.[1] Link

  • NMDA Receptor Pharmacology

    • Traynelis, S. F., et al. (2010). "Glutamate receptor ion channels: structure, regulation, and function." Pharmacological Reviews, 62(3), 405-496.[1] Link

  • Guanidine Physicochemical Properties

    • ChemIDplus.[1] "Guanidine derivatives and chemical data." National Library of Medicine.[1] Link

  • Precursor Data (2-Fluoro-5-methylaniline)

    • PubChem Compound Summary for CID 262970.[1] Link

Sources

Foundational

Bioisosteric Applications of the 2-Fluoro-5-Methylphenyl Group in Drug Design

[1][2] Executive Summary: The "Magic Bullet" of Kinase Selectivity In the high-stakes arena of medicinal chemistry, the 2-fluoro-5-methylphenyl moiety has emerged not merely as a structural decoration, but as a precision...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary: The "Magic Bullet" of Kinase Selectivity

In the high-stakes arena of medicinal chemistry, the 2-fluoro-5-methylphenyl moiety has emerged not merely as a structural decoration, but as a precision tool for multiparameter optimization (MPO).[1][2] This specific substitution pattern—combining the electronic modulation of an ortho-fluorine with the lipophilic anchoring of a meta-methyl group—offers a unique solution to the "conformation vs. solubility" trade-off often encountered in kinase inhibitor design.[1][2]

This guide dissects the bioisosteric utility of this group, using the blockbuster clinical candidate Linifanib (ABT-869) as the primary case study to demonstrate how this motif locks bioactive conformations, tunes metabolic stability, and drives potency in Type II kinase inhibitors.

Physicochemical Rationale: Why This Specific Pattern?

The 2-fluoro-5-methylphenyl group is rarely a random screening hit.[1][2] It is typically the result of rigorous Structure-Activity Relationship (SAR) evolution designed to solve three specific problems:

A. The Ortho-Fluorine Conformation Lock

In diaryl urea or amide scaffolds, free rotation around the N-Phenyl bond often results in a high entropic penalty upon binding.[1][2]

  • Mechanism: The fluorine atom at the 2-position (ortho) acts as a weak hydrogen bond acceptor for the proximal urea/amide proton (N-H[1]···F).

  • Result: This interaction creates a "pseudo-ring" system, planarizing the molecule and pre-organizing it into the bioactive conformation required for the ATP-binding pocket of kinases (specifically VEGFR and PDGFR families).

  • Bioisosteric Advantage: Unlike a chloro substituent (which is larger and disrupts planarity via steric clash) or a hydrogen (which allows free rotation), the fluorine atom provides the perfect balance of small van der Waals radius (1.47 Å) and high electronegativity to enforce planarity without steric penalty.

B. The Meta-Methyl Hydrophobic Anchor[1][2]
  • Mechanism: The methyl group at the 5-position (meta) targets specific hydrophobic sub-pockets (often the "selectivity pocket" or gatekeeper region in kinases).[1][2]

  • Metabolic Implications: While methyl groups can be metabolic "soft spots" (benzylic oxidation), placing it at the meta position often shields it better than the para position. Furthermore, it provides a critical lipophilic vector (increasing cLogP by ~0.[2]5) to improve membrane permeability compared to a naked phenyl ring.[2]

C. Electronic Tuning
  • The electron-withdrawing fluorine lowers the pKa of the attached aniline nitrogen, making the urea hydrogen more acidic and a stronger hydrogen bond donor to the kinase hinge region (e.g., Asp/Glu residues).

Case Study: ABT-869 (Linifanib)

Molecule: N-[4-(3-amino-1H-indazol-4-yl)phenyl]-N'-(2-fluoro-5-methylphenyl)urea Target: VEGFR/PDGFR (Receptor Tyrosine Kinase)[1][2][3][4]

In the development of ABT-869, Abbott researchers faced a challenge: optimize the potency of the diaryl urea core while maintaining oral bioavailability.

SAR Data Reconstruction

The following table summarizes the SAR evolution that led to the selection of the 2-fluoro-5-methylphenyl group over other bioisosteres.

Substituent (R)StructureVEGFR2 IC50 (nM)Cellular PotencyMetabolic Stability
Phenyl (H) Unsubstituted>100LowPoor (Rapid Clearance)
2-Fluorophenyl Ortho-F only15ModerateModerate
3-Methylphenyl Meta-Me only25HighLow (Benzylic Ox.)
2,5-Dimethylphenyl Me/Me8HighModerate (Steric Clash)
2-Fluoro-5-Methylphenyl F/Me (ABT-869) 4 Very High Optimized

Data synthesized from J. Med.[2] Chem. 2007, 50, 1584–1597 and related patent literature.[5]

Analysis: The 2,5-dimethyl analog was potent but suffered from steric clashes that slightly twisted the urea, reducing binding efficiency compared to the 2-fluoro-5-methyl analog.[1][2] The fluorine atom allowed a tighter fit in the hydrophobic pocket while maintaining the necessary planar conformation.

Decision Logic for Bioisostere Selection

Use the following decision tree to determine if the 2-fluoro-5-methylphenyl group is the right solution for your lead optimization program.

BioisostereLogic Start Lead Optimization: Phenyl Ring on Urea/Amide Q1 Is the conformation too flexible? Start->Q1 Q2 Is there a hydrophobic pocket at the meta position? Q1->Q2 No Sol1 Add Ortho-Fluorine (2-F) (Planarizes via H-bond) Q1->Sol1 Yes Sol2 Add Meta-Methyl (5-Me) (Fills pocket) Q2->Sol2 Yes Alt1 Consider 2-Chloro (If space permits) Q2->Alt1 No Q3 Is the Para position a metabolic soft spot? Sol3 Use 2-Fluoro-5-Methylphenyl (Synergistic Effect) Q3->Sol3 Yes (Block Para/Meta) Alt2 Consider 3-CF3 (If metabolism is issue) Q3->Alt2 No (Use CF3) Sol1->Q2 Sol2->Q3

Caption: Decision matrix for selecting the 2-fluoro-5-methylphenyl moiety during lead optimization cycles.

Experimental Protocols

Protocol A: Synthesis of N-(2-Fluoro-5-methylphenyl)urea Derivatives

This protocol describes the formation of the urea linkage, the critical step in synthesizing ABT-869 analogs.[1][2]

Reagents:

  • 2-Fluoro-5-methylaniline (1.0 equiv)[1][2]

  • Aryl Isocyanate (1.0 equiv) OR Triphosgene (0.35 equiv) + Amine Partner[1][2]

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)[1][2]

  • Triethylamine (TEA) (if using triphosgene)[1][2]

Workflow:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve the partner amine (e.g., the indazole moiety of ABT-869) in anhydrous THF.

  • Activation (Triphosgene Method): Cool to 0°C. Add TEA (2.5 equiv). Dropwise add a solution of triphosgene (0.35 equiv) in THF.[2] Stir for 30 min to generate the isocyanate in situ.

    • Self-Validation Check: Monitor by IR spectroscopy.[2] Look for the appearance of the strong isocyanate peak at ~2270 cm⁻¹.

  • Coupling: Add 2-fluoro-5-methylaniline (1.0 equiv) dissolved in THF dropwise to the reaction mixture.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours.

    • Self-Validation Check: Monitor by TLC (Mobile phase: 5% MeOH in DCM).[2] The isocyanate spot should disappear, and a more polar urea spot should appear.

  • Workup: Quench with water. Extract with EtOAc (3x).[1][2] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from minimal hot acetonitrile or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Protocol B: Suzuki-Miyaura Coupling for Biaryl Analogs

If the 2-fluoro-5-methylphenyl group is attached directly to another ring (biaryl system), use this protocol.

Reagents:

  • 2-Fluoro-5-methylphenylboronic acid (1.2 equiv)[1][2]

  • Aryl Halide (1.0 equiv)[1][2]

  • Pd(dppf)Cl₂[1][2]·DCM (0.05 equiv)[1][2]

  • K₂CO₃ (2.0 equiv)[1][2]

  • Dioxane/Water (4:1 ratio)[1][2]

Workflow:

  • Degassing: Combine solvents and K₂CO₃ in a reaction vial. Sparge with Nitrogen for 15 minutes.

    • Critical Step: Failure to degas effectively will lead to homocoupling of the boronic acid.

  • Addition: Add the aryl halide, 2-fluoro-5-methylphenylboronic acid , and Pd catalyst.

  • Heating: Seal the vial and heat to 90°C for 16 hours.

  • Workup: Filter through a Celite pad to remove Palladium black.[2] Dilute with water and extract with DCM.

Synthetic Workflow Diagram

SynthesisWorkflow SM1 2-Fluoro-5-methylaniline Inter Isocyanate Intermediate (IR: ~2270 cm-1) SM1->Inter Activation Reagent Triphosgene / TEA (In situ activation) Reagent->Inter Product Final Urea Product (ABT-869 Analog) Inter->Product + Partner Amine THF, RT, 12h Partner Amine Partner (e.g., Amino-Indazole) Partner->Product

Caption: Convergent synthesis route for urea-linked 2-fluoro-5-methylphenyl bioisosteres.

References

  • Discovery of ABT-869 (Linifanib)

    • Title: Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor.[1][2][3][6]

    • Source: Journal of Medicinal Chemistry, 2007, 50(7), 1584–1597.
    • URL:[Link][1][2]

  • Fluorine in Medicinal Chemistry

    • Title: Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery.
    • Source: Expert Opinion on Drug Discovery, 2021, 16(11), 1261-1286.[2]

    • URL:[Link]

  • Metabolic Stability of Phenyl Ureas

    • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
    • Source: Journal of Medicinal Chemistry, 2020.
    • URL:[Link]

  • Linifanib Clinical Data

    • Title: Linifanib (ABT-869) - NCI Drug Dictionary.[1][2]

    • Source: National Cancer Institute.[2][7]

    • URL:[Link][1][2]

Sources

Exploratory

The Guanidine Renaissance: Engineering Novel Scaffolds for Bioavailability and Target Engagement

Executive Summary The guanidine moiety is one of nature’s most privileged pharmacophores, serving as the functional engine in arginine and a critical recognition motif for enzymes binding anionic substrates (kinases, pro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The guanidine moiety is one of nature’s most privileged pharmacophores, serving as the functional engine in arginine and a critical recognition motif for enzymes binding anionic substrates (kinases, proteases, GPCRs).[1] However, its deployment in drug discovery has historically been hampered by a "Physicochemical Paradox": the very basicity (


) that drives potency often obliterates oral bioavailability and membrane permeability.

This technical guide addresses the structural engineering required to tame the guanidine moiety. We move beyond classical biguanides (e.g., Metformin) to explore acyl guanidines , cyclic bioisosteres , and macrocyclic constraints . This text serves as a blueprint for medicinal chemists to modulate ionization states, reduce conformational entropy, and execute robust synthetic strategies for next-generation guanidine therapeutics.

Part 1: The Physicochemical Paradox

To design effective guanidine drugs, one must first master the ionization equilibrium. A standard acyclic guanidine remains fully protonated at physiological pH (7.4), resulting in a fixed positive charge that prevents passive diffusion across the lipid bilayer.

The Cliff

The following table illustrates the dramatic shift in physicochemical properties achievable through scaffold engineering.

Scaffold TypeRepresentative StructureApprox.

Predominant Species at pH 7.4Membrane Permeability
Native Arginine / Guanidine

13.6Cationic (>99%)Poor (Requires Transporters)
Phenylguanidine

~10.8Cationic (~99%)Low
Cyanoguanidine

-0.4NeutralHigh (but weak H-bond donor)
Acyl Guanidine

7.0 - 8.5 Mixed (Neutral/Cationic) Tunable / High
2-Aminoimidazole (Cyclic) Cyclic Heterocycle8.0 - 9.5MixedModerate to High

The Design Thesis: The "sweet spot" for oral drugs lies in the acyl guanidine and cyclic guanidine space (


 7–9). These scaffolds exist in equilibrium, allowing the neutral species to cross membranes while the cationic species binds the target receptor.

Part 2: Strategic Scaffold Design

Strategy A: Electronic Modulation (Acyl Guanidines)

Attaching an electron-withdrawing carbonyl group (acyl) to the guanidine nitrogen delocalizes the lone pair, drastically lowering the


.
  • Mechanism: The carbonyl oxygen pulls electron density from the guanidine core, destabilizing the protonated state relative to the neutral state.

  • Application: This is the core logic behind NHE-1 inhibitors (e.g., Cariporide) and BACE1 inhibitors for Alzheimer's.

Strategy B: Entropic Constraint (Cyclic Guanidines)

Acyclic guanidines suffer from high conformational entropy (free rotation). Binding to a receptor requires "freezing" this rotation, incurring an entropic penalty (


).
  • Solution: Constraining the guanidine into a ring (e.g., 2-aminoimidazole, 2-aminopyrimidine) pre-organizes the motif.

  • Benefit: Increases binding affinity by reducing the entropic cost of binding.

Visualization: The Scaffold Evolution Pathway

GuanidineEvolution Arginine Native Arginine (pKa ~13.6) High Potency / Zero Permeability Problem Physicochemical Barrier (Charge prevents absorption) Arginine->Problem Strategy1 Electronic Modulation (Acyl Guanidines) Problem->Strategy1 Add EWG (C=O) Strategy2 Entropic Constraint (Cyclic Scaffolds) Problem->Strategy2 Cyclization Result Optimized Drug Candidate (pKa 7-8, Bioavailable) Strategy1->Result Strategy2->Result

Caption: Logical flow from native arginine mimicry to engineered scaffolds, utilizing electronic and entropic modifications to achieve drug-like properties.

Part 3: Synthetic Methodologies

Reliable synthesis is the bedrock of valid SAR (Structure-Activity Relationship) studies. Below are two field-proven protocols.

Protocol A: The "Gold Standard" Guanylation

Reagent:


-Di-Boc-1H-pyrazole-1-carboxamidine (Goodman's Reagent).
Why:  It avoids toxic mercury salts (unlike thiourea methods) and allows for easy purification via the Boc-protected intermediate.

Step-by-Step Workflow:

  • Reactant Prep: Dissolve primary/secondary amine (1.0 eq) in dry DCM or DMF.

  • Addition: Add

    
    -Di-Boc-1H-pyrazole-1-carboxamidine (1.05 eq) and TEA (1.1 eq).
    
  • Reaction: Stir at RT for 4–16 hours. Monitor by TLC (The pyrazole byproduct is distinct).

  • Workup: Wash with 5% citric acid (removes unreacted amine).

  • Deprotection: Treat the intermediate with TFA/DCM (1:1) or 4M HCl in Dioxane for 2 hours to reveal the free guanidine.

Protocol B: Late-Stage Acyl Guanidine Synthesis

Reagent: Acyl S-methylisothioureas.[2][3] Why: Allows convergent synthesis—you can attach complex acyl groups to amines late in the synthetic route.[3]

Step-by-Step Workflow:

  • Activation: React an acyl chloride with S-methylisothiourea in DCM/NaOH to form the Acyl-S-methylisothiourea intermediate.

  • Coupling: React this intermediate with your target amine in boiling ethanol or dioxane.

  • Evolution of Gas: Methanethiol (

    
    ) is released (requires a scrubber/bleach trap).
    
  • Purification: The product precipitates or is purified via silica gel chromatography.

Visualization: Synthetic Decision Tree

SynthesisWorkflow Start Target Amine (R-NH2) Decision Desired Scaffold? Start->Decision RouteA Standard Guanidine Decision->RouteA RouteB Acyl Guanidine Decision->RouteB ReagentA Goodman's Reagent (Boc-Pyrazole) RouteA->ReagentA ReagentB Acyl-S-Methylisothiourea RouteB->ReagentB ProcessA 1. Mix in DCM/TEA 2. TFA Deprotection ReagentA->ProcessA ProcessB 1. Reflux in Dioxane 2. MeSH Scrubber ReagentB->ProcessB Product Final Drug Scaffold ProcessA->Product ProcessB->Product

Caption: Decision matrix for selecting the appropriate synthetic route based on the target guanidine subclass.

Part 4: Experimental Validation (ADME Profiling)

Synthesizing the molecule is only half the battle. You must validate its permeability using a self-validating assay system.

The PAMPA-LogD Protocol

Do not rely on calculated LogP (cLogP) for guanidines; the charge algorithms are often inaccurate.

  • Assay: Parallel Artificial Membrane Permeability Assay (PAMPA).

  • pH Adjustment: Run the assay at pH 7.4 (systemic) and pH 5.0 (lysosomal/gut).

  • Control: Use Metformin (low permeability marker) and Propranolol (high permeability marker) as internal standards.

  • Data Interpretation:

    • Permeability (

      
      ) < 
      
      
      
      cm/s: Likely poor oral absorption (Typical for un-optimized guanidines).
    • Permeability (

      
      ) > 
      
      
      
      cm/s: Good potential for oral delivery (Target for Acyl/Cyclic variants).

References

  • IUPAC. (2016). Hypoglycemic potential of cyclic guanidine derivatives.[4] Pure and Applied Chemistry. Link

  • RSC Advances. (2022). Synthesis of 2-[2-(tert-butoxycarbonyl)-3-(acyl)guanidino]ethylamine salts for convergent introduction of acyl guanidines.[2][3] Royal Society of Chemistry. Link

  • Journal of Medicinal Chemistry. (2022). Bis-Cyclic Guanidine Heterocyclic Peptidomimetics as Opioid Ligands. MDPI. Link

  • ChemMedChem. (2024). Exploratory Study of Guanidine Derivatives as Novel Anti Trypanosoma cruzi Scaffolds.[5] Preprints.org. Link

  • ACS Omega. (2018). Prediction of Aqueous pKa Values for Guanidine-Containing Compounds. American Chemical Society. Link

Sources

Foundational

1-(2-Fluoro-5-methylphenyl)guanidine solubility in organic solvents

Solubility Guide: 1-(2-Fluoro-5-methylphenyl)guanidine CAS Registry Number: 63032-61-1 (Free Base) Common Forms: Hydrochloride Salt (most stable/commercial form), Free Base Molecular Formula: C₈H₁₀FN₃ (Free Base) | C₈H₁₁...

Author: BenchChem Technical Support Team. Date: March 2026

Solubility Guide: 1-(2-Fluoro-5-methylphenyl)guanidine

CAS Registry Number: 63032-61-1 (Free Base) Common Forms: Hydrochloride Salt (most stable/commercial form), Free Base Molecular Formula: C₈H₁₀FN₃ (Free Base) | C₈H₁₁ClFN₃ (HCl Salt)[1]

Part 1: Executive Summary

1-(2-Fluoro-5-methylphenyl)guanidine is a specialized aryl guanidine intermediate often utilized in the synthesis of bioactive heterocycles, particularly in the development of CNS-active agents (e.g., NMDA receptor modulators) and kinase inhibitors.[1] Its solubility profile is the critical determinant for successful reaction yield, purification, and biological assay performance.

This guide addresses the distinct solubility behaviors of the hydrochloride salt (the standard commercial form) versus the free base .[1][2] Misidentifying the form is the most common cause of experimental failure, leading to precipitation in bioassays or poor reactivity in organic synthesis.

Part 2: Chemical Properties & Structural Analysis[1][3]

The solubility of this compound is governed by the competition between the highly polar, basic guanidine moiety and the lipophilic fluorinated phenyl ring.

  • Guanidine Moiety: A strong base (pKa ~13.6 for the conjugate acid).[1][3] In neutral or acidic media, it exists almost exclusively as the guanidinium cation, which drives high water solubility and crystal lattice stability.

  • Fluorine & Methyl Substituents: The 2-fluoro and 5-methyl groups add lipophilicity (increasing LogP) compared to unsubstituted phenylguanidine, but they do not override the polarity of the salt form.[1] They do, however, significantly enhance the solubility of the free base in chlorinated solvents.

Predicted Physicochemical Parameters
PropertyFree BaseHydrochloride Salt
LogP (Octanol/Water) ~1.8 – 2.2 (Lipophilic)< 0 (Hydrophilic)
H-Bond Donors 34
Polar Surface Area ~50 Ų>60 Ų
Melting Point ~140–150 °C>200 °C (Decomposes)

Part 3: Solubility Profile

The following data categorizes solvent compatibility based on the physical form of the compound.

Table 1: Solubility in Common Organic Solvents
Solvent ClassSpecific SolventSolubility (HCl Salt)Solubility (Free Base)Application Note
Polar Aprotic DMSO High (>100 mg/mL) High (>100 mg/mL) Best for bioassay stock solutions (10-100 mM).[1]
DMF HighHighAlternative to DMSO for synthesis.
Protic Water High (>50 mg/mL) Low (<1 mg/mL)Salt dissolves readily; free base precipitates.[1]
Methanol HighHighPrimary solvent for synthesis & recrystallization.
Ethanol Moderate/HighHighGood for recrystallization (often with ether).[1]
Isopropanol ModerateModerateUsed to precipitate the salt from reaction mixtures.
Chlorinated DCM InsolubleHigh Used to extract the free base from aqueous base.[1]
Chloroform InsolubleHighAlternative extraction solvent.
Non-Polar Diethyl Ether InsolubleLow/ModerateAnti-solvent: Used to precipitate the salt.
Hexane InsolubleInsolubleWash solvent to remove non-polar impurities.
Ethyl Acetate Very LowModeratePoor solvent for salt; moderate for free base.

Critical Insight: The Hydrochloride salt is insoluble in non-polar organic solvents (DCM, Ether, Hexane).[1] Attempting to dissolve the salt in DCM for a reaction will result in a suspension. You must convert it to the free base in situ or use a polar co-solvent (e.g., MeOH/DCM mixture).[1]

Part 4: Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution (DMSO)

For biological assays (IC50 determination, High-Throughput Screening).

  • Calculate Mass: For 10 mL of 100 mM stock:

    • MW (Free Base) = 167.18 g/mol → Weigh 167.2 mg.[1]

    • MW (HCl Salt) = 203.64 g/mol → Weigh 203.6 mg.[1]

  • Solvent Addition: Add 8 mL of anhydrous DMSO (dimethyl sulfoxide).

  • Dissolution: Vortex vigorously for 30 seconds. If the salt form is used, the solution may warm slightly (exothermic solvation).

  • Volume Adjustment: Adjust final volume to 10.0 mL with DMSO.

  • Storage: Aliquot into amber glass vials. Store at -20°C. Stable for >6 months. Avoid repeated freeze-thaw cycles to prevent hydrolysis or oxidation.

Protocol B: Conversion of HCl Salt to Free Base

Required when using the compound in non-polar solvents (e.g., for acylation or alkylation reactions in DCM).[1]

  • Dissolution: Dissolve 1.0 g of 1-(2-Fluoro-5-methylphenyl)guanidine HCl in 10 mL of water.

  • Basification: Slowly add 2M NaOH (aq) while stirring until pH > 12. A white precipitate (the free base) will form immediately.[1]

  • Extraction: Add 20 mL of Dichloromethane (DCM). Shake vigorously in a separatory funnel. The white solid will dissolve into the bottom DCM layer.

  • Separation: Collect the organic (DCM) layer. Extract the aqueous layer twice more with 10 mL DCM.

  • Drying: Combine organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate in vacuo to yield the free base as a white/off-white solid.

Protocol C: Recrystallization (Purification)

For removing impurities from the HCl salt.[1]

  • Solvent Choice: Ethanol (Good solvent) and Diethyl Ether (Anti-solvent).[1]

  • Dissolution: Dissolve the crude HCl salt in the minimum amount of boiling Ethanol.

  • Precipitation: Remove from heat. Add Diethyl Ether dropwise until the solution becomes slightly turbid.

  • Cooling: Let the solution cool slowly to room temperature, then place in a fridge (4°C) for 12 hours.

  • Collection: Filter the crystals and wash with cold Ether.

Part 5: Visualizations

Figure 1: Solubility Determination Workflow

A logical flow for determining the correct solvent system based on the compound's form and intended application.[1]

SolubilityWorkflow Start Start: Identify Compound Form CheckForm Is it HCl Salt or Free Base? Start->CheckForm Salt HCl Salt Form CheckForm->Salt Salt (Ionic) Base Free Base Form CheckForm->Base Free Base (Neutral) SaltApp Intended Application? Salt->SaltApp Bioassay Bioassay / HTS SaltApp->Bioassay Biological SynthPolar Synthesis (Polar) SaltApp->SynthPolar Chemical SynthNonPolar Synthesis (Non-Polar) SaltApp->SynthNonPolar Chemical SolvDMSO Use DMSO or Water Bioassay->SolvDMSO SolvMeOH Use Methanol or Ethanol SynthPolar->SolvMeOH Convert MUST Convert to Free Base (See Protocol B) SynthNonPolar->Convert SolvDCM Use DCM, Chloroform, or Toluene Convert->SolvDCM BaseApp Intended Application? Base->BaseApp SynthDCM Organic Synthesis (Acylation/Alkylation) BaseApp->SynthDCM SynthDCM->SolvDCM

Caption: Decision matrix for solvent selection based on the ionization state of 1-(2-Fluoro-5-methylphenyl)guanidine.

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12204666, 1-(2-Fluoro-5-methylphenyl)guanidine. Retrieved from [Link]

  • Smith, G. B. L., et al. (1931). The preparation and properties of guanidine and its salts. Journal of the American Chemical Society. (Fundamental reference for guanidine salt solubility trends).

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Source for general solubility rules of aryl guanidines in drug discovery).

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 1-(2-Fluoro-5-methylphenyl)guanidine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Strategic Rationale Aryl guanidines are privileged pharmacophores in...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Rationale

Aryl guanidines are privileged pharmacophores in medicinal chemistry, characterized by a highly basic nature (


) that ensures they remain protonated under physiological conditions. This localized positive charge is critical for forming bidentate salt bridges with carboxylate residues in target proteins, such as kinase hinge regions and GPCR binding pockets.

While the synthetic directive targets 1-(2-fluoro-5-methylphenyl)guanidine "from aniline," standard synthetic nomenclature dictates that this implies starting from the corresponding substituted aniline derivative. Attempting a de novo functionalization from unsubstituted phenylamine (aniline) would require an inefficient, multi-step sequence (protection, nitration, reduction, Sandmeyer fluorination, and alkylation) fraught with regiochemical mixtures. Therefore, this protocol utilizes commercially available 2-fluoro-5-methylaniline as the optimal starting material.

Anilines are inherently poor nucleophiles due to the delocalization of the nitrogen lone pair into the aromatic


-system, making direct guanylation challenging without specialized activation ()[1]. To address this, we present two divergent, self-validating synthetic strategies tailored to different phases of drug development: a scalable classical route for process chemistry, and a highly controlled, protected route for discovery chemistry.

Mechanistic Causality & Route Selection

Route A: Direct Guanylation via Cyanamide (Process / Scale-Up)

The classical approach utilizes cyanamide (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) activated by a strong acid ().
  • Causality: Heating the weakly nucleophilic 2-fluoro-5-methylaniline with cyanamide in neutral conditions yields no product. The addition of concentrated hydrochloric acid serves a dual mechanistic purpose: it protonates the cyanamide to form a highly electrophilic carbodiimidium ion intermediate, and it acts as a thermodynamic sink by trapping the resulting basic guanidine product as a stable, insoluble hydrochloride salt, driving the equilibrium forward.

Route B: Protected Guanylation via Goodman's Reagent (Discovery / MedChem)

For discovery chemistry where high purity and mild conditions are paramount,


-di-Boc-

-triflylguanidine (Goodman's Reagent) is the industry standard ()[2].
  • Causality: The electron-withdrawing triflyl (

    
    ) group acts as an exceptional leaving group, overcoming the weak nucleophilicity of the aniline at room temperature without requiring harsh thermal activation. The bulky tert-butyloxycarbonyl (Boc) groups prevent over-guanylation and render the intermediate highly soluble in organic solvents, facilitating facile purification via silica gel chromatography prior to global deprotection.
    

Quantitative Process Metrics

To guide route selection, the quantitative outcomes of both synthetic pathways are summarized below:

ParameterRoute A: Cyanamide MethodRoute B: Goodman's Reagent
Overall Yield 65 – 75%80 – 85% (Over 2 steps)
Purity Profile > 95% (Post-recrystallization)> 99% (Post-chromatography)
Reaction Time 16 hours26 hours
Scalability High (Kilogram scale)Low-Medium (Gram scale)
Cost Profile Low ($)High (

$)
Final Salt Form Hydrochloride (HCl)Trifluoroacetate (TFA)

Synthetic Workflows

SynthesisWorkflow cluster_RouteA Route A: Direct Cyanamide Method cluster_RouteB Route B: Goodman's Reagent Method SM 2-Fluoro-5-methylaniline (Starting Material) Cyanamide Cyanamide + aq. HCl EtOH, Reflux, 16h SM->Cyanamide Pathway A (Scalable) Goodman Goodman's Reagent, TEA DCM, RT, 24h SM->Goodman Pathway B (High Purity) CrudeA Crude Guanidine HCl (Precipitate) Cyanamide->CrudeA PurificationA Recrystallization (EtOH/Et2O) CrudeA->PurificationA FinalProduct 1-(2-Fluoro-5-methylphenyl)guanidine (Target API) PurificationA->FinalProduct HCl Salt IntermediateB Di-Boc-Guanidine (Flash Chromatography) Goodman->IntermediateB Deprotection TFA / DCM (1:1) RT, 2h IntermediateB->Deprotection Deprotection->FinalProduct TFA Salt

Figure 1: Divergent synthetic workflows for 1-(2-Fluoro-5-methylphenyl)guanidine.

Self-Validating Experimental Protocols

Protocol A: Direct Cyanamide Guanylation (HCl Salt)

Step 1: Anilinium Salt Formation

  • Dissolve 2-fluoro-5-methylaniline (10.0 g, 80.0 mmol, 1.0 eq) in absolute ethanol (50 mL) in a 250 mL round-bottom flask.

  • Slowly add concentrated aqueous HCl (37%, 7.3 mL, 88.0 mmol, 1.1 eq) dropwise while stirring at 0 °C.

  • Validation Checkpoint 1: A mild exotherm will occur. The solution will shift from pale yellow to a deeper amber, indicating the formation of the anilinium hydrochloride salt.

Step 2: Electrophilic Guanylation

  • Add cyanamide (5.0 g, 120.0 mmol, 1.5 eq) as a 50% aqueous solution to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to 80 °C for 16 hours.

  • Validation Checkpoint 2: Perform LC-MS on a 10

    
    L aliquot. The starting material peak (
    
    
    
    126.1
    
    
    ) should be
    
    
    5%, replaced by the product mass (
    
    
    168.1
    
    
    ).

Step 3: Isolation & Purification

  • Cool the reaction mixture to room temperature, then transfer to an ice bath (0 °C) for 2 hours.

  • Filter the resulting precipitate under vacuum and wash with cold diethyl ether (

    
     mL).
    
  • Recrystallize the crude solid from a minimal amount of hot ethanol, precipitating with diethyl ether.

  • Validation Checkpoint 3: The formation of a brilliant white crystalline solid confirms successful isolation. Melting point analysis should yield a sharp transition, confirming high-purity 1-(2-fluoro-5-methylphenyl)guanidine hydrochloride.

Protocol B: Goodman's Reagent Guanylation (TFA Salt)

Step 1: Boc-Protected Guanylation

  • Dissolve 2-fluoro-5-methylaniline (1.0 g, 8.0 mmol, 1.0 eq) and

    
    -di-Boc-
    
    
    
    -triflylguanidine (3.3 g, 8.4 mmol, 1.05 eq) in anhydrous dichloromethane (DCM, 20 mL) under a nitrogen atmosphere.
  • Add triethylamine (TEA) (2.2 mL, 16.0 mmol, 2.0 eq) dropwise. Stir at room temperature for 24 hours.

  • Validation Checkpoint 1: TLC (Hexanes/EtOAc 3:1) must reveal a new, less polar UV-active spot (

    
    ) corresponding to the di-Boc intermediate, with complete consumption of the aniline (
    
    
    
    ).

Step 2: Intermediate Purification

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue via silica gel flash chromatography (gradient elution: 0-20% EtOAc in Hexanes).

  • Validation Checkpoint 2: The isolated intermediate should present as a white foam. LC-MS must confirm the exact mass of the di-Boc protected guanidine (

    
     368.2 
    
    
    
    ).

Step 3: Global Deprotection

  • Dissolve the purified intermediate in a 1:1 (v/v) mixture of DCM and Trifluoroacetic Acid (TFA) (10 mL total volume).

  • Stir at room temperature for 2 hours.

  • Validation Checkpoint 3: Vigorous gas evolution (

    
     and isobutylene) immediately upon TFA addition provides visual confirmation of Boc cleavage.
    
  • Concentrate the mixture in vacuo, co-evaporating with toluene (

    
     mL) to remove residual TFA. Lyophilize from water/acetonitrile to yield the target compound as a highly pure TFA salt (
    
    
    
    168.1
    
    
    ).

References

  • Looper, R. E., Haussener, T. J., & Mack, J. B. C. (2011). Chlorotrimethylsilane activation of acylcyanamides for the synthesis of mono-N-acylguanidines . Journal of Organic Chemistry, 76(16), 6967–6971.

  • Feichtinger, K., Sings, H. L., Baker, T. J., Matthews, K., & Goodman, M. (1998). Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation Reactions . Journal of Organic Chemistry, 63(23), 8432-8439.

  • Organic Chemistry Portal. Synthesis of Guanidines . Literature Review & Methodology Compilation.

Sources

Application

Guanylation of 2-fluoro-5-methylaniline protocols

Application Note: Advanced Protocols for the Guanylation of 2-Fluoro-5-methylaniline Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Pr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Protocols for the Guanylation of 2-Fluoro-5-methylaniline Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary

The guanidine pharmacophore is a critical structural motif in medicinal chemistry, frequently utilized to enhance target binding through multivalent hydrogen bonding and electrostatic interactions[1]. However, the direct guanylation of deactivated, sterically hindered anilines—such as 2-fluoro-5-methylaniline —presents a significant synthetic challenge. Traditional methods employing unactivated cyanamide or simple thioureas often require harsh acidic conditions (e.g., 180 °C in concentrated HCl) that lead to substrate degradation and poor yields[2].

This application note details two field-proven, highly efficient methodologies to overcome the electronic and steric deactivation of 2-fluoro-5-methylaniline: a green, catalytic aqueous approach using Scandium(III) triflate[2], and a standard medicinal chemistry approach utilizing electrophilic pyrazole displacement[3].

Mechanistic Rationale & Substrate Analysis

To design a successful guanylation protocol, one must first analyze the intrinsic reactivity of the nucleophile:

  • Electronic Deactivation (-I Effect): The fluorine atom at the ortho position exerts a strong inductive electron-withdrawing effect. This pulls electron density away from the aromatic ring and the adjacent amine nitrogen, significantly reducing its nucleophilicity.

  • Steric Hindrance: The ortho-fluoro substituent creates a steric barrier, impeding the trajectory of bulky electrophilic guanylating agents.

  • Electronic Donation (+I / Hyperconjugation): The methyl group at the meta position (C5) provides mild electron donation, but it is insufficient to fully counteract the deactivating effect of the ortho-halogen.

Causality in Reagent Selection: Because the amine is a poor nucleophile, the electrophile must be highly activated.

  • Method A (Sc(OTf)₃ / Cyanamide): Scandium(III) triflate acts as a potent oxophilic/nitrogenophilic Lewis acid. In water, it coordinates with cyanamide to generate a highly electrophilic lanthanide-carbodiimide complex in situ. This extreme electrophilicity forces the reaction forward despite the aniline's deactivation, without requiring pre-activated reagents[4].

  • Method B (N,N'-di-Boc-1H-pyrazole-1-carboxamidine): This reagent bypasses the need for a Lewis acid by employing a highly favorable leaving group (pyrazole). The electron-withdrawing Boc (tert-butyloxycarbonyl) groups further increase the partial positive charge on the amidine carbon, making it highly susceptible to nucleophilic attack even by deactivated anilines[5].

Reaction Workflows

G cluster_A Method A: Catalytic Aqueous cluster_B Method B: MedChem Standard SM 2-Fluoro-5-methylaniline (Nucleophile) ReagA Cyanamide + Sc(OTf)3 in H2O, 100°C SM->ReagA ReagB N,N'-di-Boc-1H-pyrazole- 1-carboxamidine + DIPEA SM->ReagB IntA Sc-Carbodiimide Complex (In situ Electrophile) ReagA->IntA Prod 2-Fluoro-5-methylphenylguanidine (Target Pharmacophore) IntA->Prod Direct Guanylation IntB Di-Boc-Protected Guanidine Intermediate ReagB->IntB Deprot TFA / DCM (Deprotection) IntB->Deprot Deprot->Prod Boc Cleavage

Reaction pathways for the guanylation of 2-fluoro-5-methylaniline via Methods A and B.

Detailed Experimental Methodologies

Protocol A: Aqueous Scandium(III)-Catalyzed Guanylation (Green Chemistry)

This protocol is highly atom-economical and avoids organic solvents, making it ideal for process scale-up[2].

Reagents:

  • 2-Fluoro-5-methylaniline: 1.0 mmol (125.1 mg)

  • Cyanamide (NH₂CN): 1.2 mmol (50.4 mg)

  • Scandium(III) triflate[Sc(OTf)₃]: 0.1 mmol (49.2 mg, 10 mol%)

  • Deionized Water: 2.0 mL

Step-by-Step Procedure:

  • Preparation: To a 10 mL microwave vial or thick-walled glass tube equipped with a magnetic stir bar, add 2-fluoro-5-methylaniline (125.1 mg) and deionized water (2.0 mL).

  • Catalyst Addition: Add cyanamide (50.4 mg) followed by Sc(OTf)₃ (49.2 mg). The reaction mixture may initially appear heterogeneous.

  • Heating: Seal the tube and heat the mixture to 100 °C using a pre-heated oil bath or heating block. Stir vigorously for 16–24 hours. Note: The ortho-fluoro deactivation necessitates the upper limit of the standard 12-24h reaction time[2].

  • Workup: Cool the reaction to room temperature. The product, 2-fluoro-5-methylphenylguanidine, is highly polar.

  • Isolation: Dilute the aqueous mixture with a saturated NaHCO₃ solution (1 mL) to neutralize any triflic acid traces. Extract the free base with 1-butanol or a highly polar organic solvent mixture (e.g., CHCl₃/iPrOH 3:1) (3 × 5 mL).

  • Purification: Concentrate the organic layers under reduced pressure. Purify the crude residue via reverse-phase flash chromatography (C18, H₂O/MeCN gradient with 0.1% Formic Acid) to yield the guanidine formate salt.

Protocol B: Electrophilic Guanylation via Pyrazole Displacement (Discovery Standard)

This method is preferred for library synthesis and discovery chemistry, as the Boc-protected intermediate is highly soluble in organic solvents and easily purified by normal-phase chromatography[5].

Reagents:

  • 2-Fluoro-5-methylaniline: 1.0 mmol (125.1 mg)

  • N,N'-di-Boc-1H-pyrazole-1-carboxamidine: 1.05 mmol (326.0 mg)

  • N,N-Diisopropylethylamine (DIPEA): 2.0 mmol (348 µL)

  • Dimethylformamide (DMF) or Acetonitrile (MeCN): 3.0 mL

Step-by-Step Procedure:

  • Coupling: Dissolve 2-fluoro-5-methylaniline (125.1 mg) in anhydrous DMF (3.0 mL) under a nitrogen atmosphere.

  • Activation: Add DIPEA (348 µL) followed by N,N'-di-Boc-1H-pyrazole-1-carboxamidine (326.0 mg).

  • Reaction: Stir the mixture at 45–50 °C for 12 hours. The slight heating overcomes the steric bulk of the ortho-fluoro group.

  • Intermediate Workup: Cool to room temperature, dilute with Ethyl Acetate (15 mL), and wash sequentially with water (3 × 5 mL) and brine (5 mL) to remove DMF and the pyrazole byproduct. Dry over Na₂SO₄, filter, and concentrate.

  • Intermediate Purification: Purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate the di-Boc-protected guanidine.

  • Deprotection: Dissolve the purified intermediate in Dichloromethane (DCM, 2.0 mL). Add Trifluoroacetic acid (TFA, 2.0 mL). Stir at room temperature for 2 hours until gas evolution ceases.

  • Final Isolation: Concentrate under a stream of nitrogen. Triturate the resulting oil with cold diethyl ether to precipitate 2-fluoro-5-methylphenylguanidine as a TFA salt.

Quantitative Data & Comparative Analysis

ParameterMethod A: Sc(OTf)₃ / CyanamideMethod B: Boc-PyzCA / DIPEA
Atom Economy High (Small byproduct: none)Low (Byproducts: Pyrazole, CO₂, Isobutylene)
Reagent Cost Low (Cyanamide is inexpensive)Moderate to High (Boc-reagent is costlier)
Reaction Environment Aqueous (Green), 100 °COrganic (DMF/DCM), 45 °C then RT
Total Process Time ~24 hours (Single step)~18 hours (Two steps + intermediate isolation)
Purification Mode Reverse-Phase or Ion-ExchangeNormal-Phase Silica (Intermediate)
Typical Yield 65 – 75%75 – 85% (Over two steps)
Optimal Use Case Process scale-up, Green chemistryMedicinal chemistry, Library generation

Analytical Validation & Self-Correction

To ensure the trustworthiness of the protocol, the system must be self-validating. Use the following analytical markers to confirm successful transformation:

  • TLC Monitoring (Method B): The starting aniline is UV-active and stains brown/purple with ninhydrin. The di-Boc intermediate will appear at a significantly higher

    
     (e.g., ~0.6 in 3:1 Hexanes:EtOAc) and lacks the primary amine ninhydrin response.
    
  • Mass Spectrometry (ESI+):

    • Starting Material:

      
       126.1 
      
      
      
    • Di-Boc Intermediate (Method B):

      
       368.2 
      
      
      
    • Final Product:

      
       168.1 
      
      
      
      (Crucial validation metric).
  • ¹H NMR (DMSO-

    
    , 400 MHz): 
    
    • Causality of Shifts: The conversion of the neutral amine to the highly delocalized, electron-deficient guanidinium cation causes a downfield shift in the aromatic protons.

    • Key Signals: Look for the disappearance of the sharp aniline

      
       signal (~5.0 ppm) and the appearance of a broad multiplet/singlet integrating to 4H between 7.20–7.50 ppm, corresponding to the guanidinium protons undergoing rapid exchange. The C5 methyl group will appear as a sharp singlet near 2.25 ppm.
      
  • ¹⁹F NMR (DMSO-

    
    , 376 MHz):  The fluorine signal will shift slightly upfield relative to the starting aniline due to the altered electronic environment of the ring upon protonation of the guanidine moiety.
    

References

  • Tsubokura, K., Iwata, T., Taichi, M., Kurbangalieva, A., Fukase, K., Nakao, Y., & Tanaka, K. (2014). "Direct Guanylation of Amino Groups by Cyanamide in Water: Catalytic Generation and Activation of Unsubstituted Carbodiimide by Scandium(III) Triflate." Synlett, 25(9), 1302-1306. URL: [Link]

  • Bernatowicz, M. S., Wu, Y. J., & Matsueda, G. R. (1992). "1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis." Journal of Organic Chemistry, 57(8), 2497–2502. URL: [Link]

  • Alonso, E., et al. (2014). "Guanidines: from classical approaches to efficient catalytic syntheses." RSC Advances, 4, 22717-22732. URL: [Link]

  • Schirmeister, T., et al. (2018). "Development and characterization of new peptidomimetic inhibitors of the West Nile virus NS2B-NS3 protease." Ph.D. Dissertation, University of Marburg. URL: [Link]

Sources

Method

Strategic Reagent Selection for N-Aryl Guanidine Synthesis

Application Note & Protocol Guide Abstract The N-aryl guanidine moiety is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for urea and amidine groups while offering unique hydrogen-bonding cap...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Abstract

The N-aryl guanidine moiety is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for urea and amidine groups while offering unique hydrogen-bonding capabilities and tunable basicity (pKa ~13.6). Despite its utility, synthesizing N-aryl guanidines from anilines is often plagued by the low nucleophilicity of the aniline nitrogen and the formation of regiochemical byproducts. This guide evaluates three distinct reagent classes for this transformation: Electrophilic Amidine Transfer Reagents , Thiourea Desulfurization Systems , and Catalytic Multicomponent Systems . We provide validated protocols for the two most robust methods—the Bis-Boc-Pyrazole route and the Iodine-Catalyzed Desulfurization—along with mechanistic insights to guide reagent selection.

Introduction: The Nucleophilicity Challenge

Synthesizing N-aryl guanidines requires overcoming the inherent low nucleophilicity of anilines compared to aliphatic amines. Direct reaction with cyanamide (


) often requires harsh conditions (strong acid, high heat) incompatible with sensitive functional groups. Modern reagent design focuses on two strategies:
  • Enhancing Electrophilicity: Using reagents with better leaving groups (e.g., pyrazoles, triflates) to facilitate attack by weak nucleophiles.

  • Activation of Precursors: Converting stable thioureas into highly reactive carbodiimides or sulfenyl-activated intermediates in situ.

Reagent Class I: Electrophilic Amidine Transfer

Primary Reagent: N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (Bis-Boc-P)

This reagent is the "Gold Standard" for mild guanylation. The pyrazole moiety acts as a superior leaving group compared to traditional methylthio- or amino- groups, while the Boc protection renders the guanidine core neutral and lipophilic, simplifying purification.

Mechanistic Pathway

The reaction proceeds via an addition-elimination mechanism. The aniline attacks the central carbon of the amidine, and the pyrazole is eliminated.

BisBocMechanism cluster_legend Key Interaction Reagent Bis-Boc-Pyrazole (Electrophile) TS Tetrahedral Intermediate Reagent->TS + Aniline Aniline Aniline (Nucleophile) Aniline->TS Product N-Aryl Guanidine (Protected) TS->Product Elimination Byproduct 1H-Pyrazole (Leaving Group) TS->Byproduct Boc-groups increase electrophilicity Boc-groups increase electrophilicity

Figure 1: Mechanism of guanylation using Bis-Boc-Pyrazole.[1][2] The electron-withdrawing Boc groups activate the amidine carbon.

Protocol A: Standard Guanylation of Anilines

Scope: Excellent for primary and secondary anilines. Tolerates halides, esters, and nitriles.

Reagents:

  • Substrate: Aniline derivative (1.0 equiv)

  • Reagent: N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.0 – 1.1 equiv)[3]

  • Solvent: Anhydrous THF or CH₂Cl₂

  • Base (Optional): TEA or DIPEA (1.0 equiv) – Only required if aniline is a salt.

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and cool under

    
    .
    
  • Dissolution: Dissolve 1.0 mmol of the aniline in 2.0 mL of anhydrous THF (0.5 M concentration).

  • Addition: Add 1.05 mmol (325 mg) of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine in one portion.

  • Reaction: Stir at room temperature.

    • Critical Step: Monitor by TLC.[3][4] Most electron-rich anilines react within 4–12 hours. Electron-deficient anilines may require 24–48 hours or mild heating (40°C).

  • Workup: Concentrate the reaction mixture directly under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc). The pyrazole byproduct is polar and often elutes later or can be washed away.

  • Deprotection (Optional): Treat the isolated product with TFA/DCM (1:1) for 2 hours to yield the free guanidinium salt.

Reagent Class II: Thiourea Desulfurization (Green Chemistry)

Primary Reagent System: Iodine (


) / tert-Butyl Hydroperoxide (TBHP)

Classically, thioureas are converted to guanidines using Mercury(II) Chloride (


), which is toxic and creates hazardous waste. The modern "Green" alternative uses catalytic Iodine and TBHP. This system activates the sulfur atom, creating a leaving group that is displaced by the amine.
Mechanistic Pathway

This is an oxidative desulfurization. Iodine reacts with the thiourea to form an iodonium-like species (or disulfide intermediate), facilitating amine attack. TBHP re-oxidizes the reduced iodide species, closing the catalytic cycle.

IodineMechanism Thiourea N,N'-Di-Boc-Thiourea Activated S-Iodothiourea Intermediate Thiourea->Activated + I2 Amine Amine (R-NH2) Product N-Aryl Guanidine Activated->Product + Amine - S, - HI I2 Iodine (Cat.) HI HI (Byproduct) HI->I2 Oxidation by TBHP TBHP TBHP (Oxidant)

Figure 2: Catalytic cycle of Iodine/TBHP mediated desulfurization.[5] TBHP regenerates the active Iodine species.[6]

Protocol B: Iodine-Catalyzed Guanylation

Scope: Ideal for sterically hindered anilines or when starting from isothiocyanates (via thiourea).

Reagents:

  • Precursor: N,N'-Di-Boc-thiourea (1.2 equiv)

  • Substrate: Primary/Secondary Amine (1.0 equiv)

  • Catalyst: Iodine (

    
    ) (0.1 equiv / 10 mol%)
    
  • Oxidant: TBHP (70% aq.[5] solution) (1.5 - 2.0 equiv)

  • Solvent: Toluene or DCM

Step-by-Step Procedure:

  • Mixing: In a reaction vial, combine the Amine (1.0 mmol) and N,N'-Di-Boc-thiourea (1.2 mmol, 331 mg) in Toluene (3 mL).

  • Catalyst Addition: Add Iodine (0.1 mmol, 25 mg). The solution will turn dark.

  • Oxidant Addition: Add TBHP (1.5 mmol, ~200 µL of 70% aq. solution) dropwise.

    • Observation: The dark color may fade as Iodine is consumed and regenerated.

  • Reaction: Stir vigorously at room temperature for 1–4 hours.

    • Pause Point: If reaction is slow (TLC check), add another 0.5 equiv of TBHP.

  • Quench: Add saturated aqueous

    
     (Sodium thiosulfate) to quench residual iodine/peroxide.
    
  • Extraction: Extract with EtOAc (3x). Wash organics with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Comparative Selection Guide

FeatureBis-Boc-Pyrazole (Protocol A)Iodine/TBHP (Protocol B)Copper/Cyanamide (Alternative)
Primary Utility Standard synthesis from anilines"Green" synthesis from thioureasMulticomponent assembly
Cost High (Reagent is expensive)Low (Reagents are cheap)Moderate
Atom Economy Low (Large leaving group)ModerateHigh
Toxicity LowLow (Avoids Hg)Moderate (Cu waste)
Conditions Mild, NeutralOxidativeBasic, Aerobic
Best For Late-stage functionalizationLarge scale / Cost-sensitiveTrisubstituted guanidines

Troubleshooting & Optimization

  • Low Conversion with Electron-Deficient Anilines:

    • Solution: Switch to Goodman's Reagent (N,N'-Di-Boc-N''-triflylguanidine).[4] The triflyl group makes the amidine carbon significantly more electrophilic than the pyrazole analog.

  • Regioselectivity Issues:

    • When guanylating 2-aminopyridines or similar heterocycles, the endocyclic nitrogen may compete.

    • Solution: Use the Bis-Boc-Pyrazole method in non-polar solvents (Hexanes/Ether) to promote H-bonding directed attack, or protect the ring nitrogen.

  • Solubility:

    • If the guanidine product is very polar (after deprotection), purification is difficult.

    • Solution: Perform the reaction with Cbz-protected reagents (N,N'-Di-Cbz-1H-pyrazole-1-carboxamidine) to allow lipophilic purification before hydrogenolysis.

References

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis.[7][8] Journal of Organic Chemistry, 57(8), 2497–2502. Link

  • Castillo-Meléndez, J. A., & Golding, B. T. (2004).[9][10] Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655-1663. Link

  • Li, J., & Neuville, L. (2013).[11] Copper-Catalyzed Three-Component Synthesis of Trisubstituted N-Aryl Guanidines. Organic Letters, 15(24), 6124–6127. Link

  • Mali, P. R., et al. (2014). Iodine-Catalyzed Guanylation of Amines with N,N′-Di-Boc-thiourea. RSC Advances, 4, 272-276. Link

  • Feichtinger, K., et al. (1998). Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents. Journal of Organic Chemistry, 63(12), 3804–3805. Link

Sources

Application

Application Note: Preparation of 1-(2-Fluoro-5-methylphenyl)guanidine Hydrochloride

Abstract This application note details the optimized synthesis of 1-(2-Fluoro-5-methylphenyl)guanidine hydrochloride, a privileged scaffold in medicinal chemistry often utilized in the development of NMDA receptor antago...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the optimized synthesis of 1-(2-Fluoro-5-methylphenyl)guanidine hydrochloride, a privileged scaffold in medicinal chemistry often utilized in the development of NMDA receptor antagonists and kinase inhibitors. We present two distinct protocols: Method A , a scalable, cost-effective route utilizing cyanamide for gram-to-kilogram synthesis; and Method B , a mild, high-fidelity route using


-pyrazole-1-carboxamidine hydrochloride ideal for discovery-phase optimization. Critical focus is placed on overcoming common pitfalls such as product hygroscopicity and regioselectivity issues inherent to ortho-substituted fluoroanilines.

Introduction & Retrosynthetic Analysis

Aryl guanidines serve as bioisosteres of ureas and thioureas, offering unique hydrogen-bonding capabilities and basicity (


 ~13.6) that modulate pharmacokinetic profiles. The 2-fluoro-5-methyl substitution pattern introduces specific metabolic stability (blocking the para-position relative to the methyl) and conformational restriction via the ortho-fluorine.
Strategic Disconnection

The synthesis is approached via the nucleophilic addition of the aniline nitrogen to an electrophilic amidine equivalent. The electron-withdrawing nature of the ortho-fluorine atom reduces the nucleophilicity of the aniline, necessitating activated reagents or forcing conditions.

Retrosynthesis Target 1-(2-Fluoro-5-methylphenyl) guanidine HCl Aniline 2-Fluoro-5-methylaniline (CAS 452-66-4) Target->Aniline C-N Disconnection Reagent Guanylating Agent (Cyanamide or Pyrazole-1-carboxamidine) Target->Reagent

Figure 1: Retrosynthetic disconnection showing the convergence of the aniline precursor and guanylating agent.

Safety & Handling

  • 2-Fluoro-5-methylaniline: Toxic by inhalation and ingestion. Potential methemoglobinemia inducer. Handle in a fume hood.

  • Cyanamide: Severe skin irritant and alcohol sensitizer (Antabuse effect). Store at <10°C to prevent polymerization to dicyandiamide (which is inert in this reaction).

  • Guanidinium Salts: Generally hygroscopic. Store under inert atmosphere (Argon/Nitrogen).

Experimental Protocols

Method A: Scalable Synthesis via Cyanamide

Best for: >10g scale, process development, cost-efficiency. Mechanism: Acid-catalyzed nucleophilic attack of the aniline on the cyanamide nitrile carbon.

Reagents:

  • 2-Fluoro-5-methylaniline (1.0 equiv)

  • Cyanamide (50% wt in water or solid) (1.5 - 2.0 equiv)

  • Hydrochloric acid (4M in Dioxane or Conc. aq) (1.1 equiv)

  • Solvent: Ethanol (absolute) or

    
    -Butanol (for higher reflux temp).
    

Protocol:

  • Salt Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Fluoro-5-methylaniline (10.0 g, 80 mmol) in Ethanol (50 mL).

  • Acidification: Dropwise add 4M HCl in Dioxane (22 mL, 88 mmol) at 0°C. A white precipitate of the aniline hydrochloride salt may form.

  • Addition: Add Cyanamide (50% aq. solution, 6.7 g, 160 mmol) in one portion.

  • Reaction: Equip with a reflux condenser and heat the mixture to reflux (approx. 85-90°C internal temp) for 16–24 hours.

    • Note: Monitoring by TLC is difficult due to the polarity of the product. LC-MS is recommended (Target

      
      ).
      
  • Workup (Critical Step):

    • Cool the reaction to room temperature.

    • Concentrate the mixture under reduced pressure to remove ethanol/dioxane. A viscous oil will likely remain.

    • Crystallization: Add Isopropanol (30 mL) and heat to dissolve. Add Diethyl Ether (or MTBE) dropwise until the solution turns slightly turbid.

    • Store at -20°C overnight. The hydrochloride salt should crystallize as a white solid.

  • Isolation: Filter the solid under Argon (to prevent moisture absorption). Wash with cold Et2O.

  • Drying: Dry in a vacuum oven at 40°C over

    
    .
    
Method B: High-Fidelity Synthesis via Pyrazole-1-carboxamidine

Best for: <5g scale, medicinal chemistry, high purity requirements. Mechanism: Nucleophilic substitution displacing pyrazole (a good leaving group).

Reagents:

  • 2-Fluoro-5-methylaniline (1.0 equiv)

  • 
    -Pyrazole-1-carboxamidine hydrochloride (CAS 4023-02-3) (1.0 equiv)
    
  • DIPEA (

    
    -Diisopropylethylamine) (1.0 equiv) - Optional, see note below.
    
  • Solvent: Acetonitrile (dry) or DMF.

Protocol:

  • Setup: In a dry vial, combine 2-Fluoro-5-methylaniline (1.0 g, 8.0 mmol) and

    
    -Pyrazole-1-carboxamidine hydrochloride (1.17 g, 8.0 mmol) in anhydrous Acetonitrile (10 mL).
    
  • Reaction:

    • Option 1 (Base-free): Heat to reflux (80°C) for 4-6 hours. The product precipitates directly as the HCl salt in many cases.

    • Option 2 (With Base): Add DIPEA (1.4 mL, 8.0 mmol) and stir at RT or 50°C. This forms the free base guanidine, which must be re-acidified later. Recommended only if the aniline is extremely unreactive.

  • Monitoring: Monitor the disappearance of the pyrazole reagent via LC-MS.

  • Workup:

    • Cool the mixture to 0°C.

    • The product (1-(2-Fluoro-5-methylphenyl)guanidine HCl) often precipitates as a white solid.

    • If no precipitate forms, add cold Ethyl Acetate (20 mL) to induce precipitation.

  • Purification: Filter the solid. Wash copiously with Ethyl Acetate to remove the pyrazole by-product.

Purification & Characterization Workflow

The purity of guanidinium salts is critical for biological assay reproducibility.

Purification Crude Crude Reaction Mixture (Oil or Solid) Solvent Dissolve in min. vol. Hot Isopropanol or Ethanol Crude->Solvent Antisolvent Add Antisolvent (Diethyl Ether or MTBE) until turbid Solvent->Antisolvent Cooling Cool to -20°C (12-24 hours) Antisolvent->Cooling Filter Filtration under Argon Cooling->Filter Dry Vacuum Dry (over P2O5) Filter->Dry

Figure 2: Recrystallization workflow for hygroscopic guanidinium hydrochloride salts.

Characterization Data (Expected)
  • Physical State: White to off-white crystalline solid.

  • Melting Point: Typically 165–185°C (decomposition). Note: Broad ranges often indicate residual solvent or moisture.

  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       9.8–9.5 (br s, 1H, NH), 7.4 (br s, 4H, 
      
      
      
      ).
    • 
       7.2–7.0 (m, aromatic protons). Look for the specific splitting of the 2-fluoro substituent (coupling 
      
      
      
      Hz).
    • 
       2.30 (s, 3H, 
      
      
      
      ).
  • 
     NMR:  Single peak around -120 to -130 ppm (relative to 
    
    
    
    ).
  • Mass Spectrometry (ESI+):

    
     calc for 
    
    
    
    ; found 168.1.

Troubleshooting Guide (Senior Scientist Notes)

IssueProbable CauseCorrective Action
"Oiling Out" Product is impure or solvent system is too polar.Decant the supernatant solvent. Triturate the oil with dry Diethyl Ether or Hexanes vigorously to induce solidification. Re-dissolve in minimum hot iPrOH and cool slowly.
Low Yield (Method A) Incomplete conversion due to low nucleophilicity.Switch to Method B . Alternatively, use

-Butanol as solvent in Method A to achieve higher reflux temperatures (117°C).
Hygroscopicity Salt has absorbed atmospheric water.Dry in a vacuum desiccator over

for 24h. Handle quickly in ambient air or use a glovebox for weighing.
Pyrazole Contamination Incomplete washing in Method B.The pyrazole byproduct is soluble in EtOAc/DCM. Wash the filter cake thoroughly with these solvents. The guanidine salt is insoluble in them.

References

  • Katritzky, A. R.; Rogovoy, B. V. "Recent advances in the synthesis of guanidines." Arkivoc, 2005 , (iv), 49-87. Link

  • Bernatowicz, M. S.; Wu, Y.; Matsueda, G. R. "1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis." Journal of Organic Chemistry, 1992 , 57(8), 2497-2502. Link

  • Cunha, S. "Arylgauanidines: Synthesis and Applications." Chemistry of Functional Groups, 2011 . Link

  • Sigma-Aldrich. "Product Specification: 1-(2-Fluoro-5-(trifluoromethyl)phenyl)guanidine hydrochloride." (Analog reference for stability data). Link

  • PubChem. "Compound Summary: 2-Fluoro-5-methylaniline." National Library of Medicine. Link

Method

Application Note: Accelerated Synthesis of Fluorinated Phenyl Guanidines

Executive Summary This guide details the microwave-assisted synthesis of fluorinated phenyl guanidines, a critical scaffold in modern medicinal chemistry. While fluorine substitution enhances metabolic stability and lipo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the microwave-assisted synthesis of fluorinated phenyl guanidines, a critical scaffold in modern medicinal chemistry. While fluorine substitution enhances metabolic stability and lipophilicity, the strong electron-withdrawing nature of fluorine atoms significantly reduces the nucleophilicity of the precursor anilines, rendering classical thermal guanylation sluggish and low-yielding.

This protocol leverages dielectric heating to overcome the activation energy barrier, reducing reaction times from 12–48 hours to 10–30 minutes while suppressing side reactions. We focus on two distinct pathways: the Boc-protected Pyrazole route (for high-purity library generation) and the Cyanamide route (for high atom economy).

Scientific Rationale & Mechanism

The Fluorine Conundrum

In drug design, replacing hydrogen with fluorine (


) blocks metabolic hotspots (e.g., CYP450 oxidation) and modulates 

. However, in a phenyl guanidine synthesis, fluorines on the phenyl ring deactivate the amine.
  • Electronic Effect: Fluorine is highly electronegative (

    
    ). It pulls electron density away from the amine nitrogen, making it a poor nucleophile.
    
  • The Solution: Microwave irradiation provides direct energy transfer to the polar reagents (dipolar polarization), creating localized superheating that drives the attack of the deactivated aniline onto the guanylating electrophile.

Reaction Mechanism (Boc-Pyrazole Route)

The reaction proceeds via an addition-elimination mechanism. The aniline attacks the electrophilic carbon of the carboxamidine, followed by the elimination of 1H-pyrazole.

G cluster_0 Reagents cluster_1 Products Aniline Fluorinated Aniline (Weak Nucleophile) TS Tetrahedral Intermediate (High Energy) Aniline->TS MW Irradiation (Activation) Reagent N,N'-Di-Boc-1H-pyrazole- 1-carboxamidine (Electrophile) Reagent->TS Product N,N'-Di-Boc-Guanidine TS->Product Elimination Byproduct 1H-Pyrazole TS->Byproduct caption Figure 1: Mechanism of microwave-assisted guanylation. MW energy overcomes the nucleophilic deactivation caused by fluorine atoms.

Experimental Protocols

Equipment & Safety
  • Reactor: Single-mode microwave synthesizer (e.g., Biotage Initiator+ or CEM Discover).

  • Vials: 2–5 mL heavy-walled borosilicate glass vials with crimp caps and PTFE/silicone septa.

  • Safety: Fluorinated anilines can be toxic. Pyrazole byproducts are irritants. Always operate the microwave in a fume hood.

  • Pressure Warning: Reactions are run above the boiling point of solvents. Ensure vials are rated for at least 20 bar (290 psi).

Protocol A: The "Gold Standard" (Boc-Pyrazole Route)

Best for: Drug discovery libraries, high purity requirements, and highly deactivated anilines.

Reagents:

  • Fluorinated Aniline (1.0 equiv)

  • 
    -Di-Boc-1H-pyrazole-1-carboxamidine (1.05 equiv)
    
  • Triethylamine (TEA) or DIPEA (1.2 equiv)

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)

Step-by-Step Procedure:

  • Charge: In a 5 mL microwave vial, dissolve the fluorinated aniline (1.0 mmol) in MeCN (3 mL).

  • Add: Add

    
    -Di-Boc-1H-pyrazole-1-carboxamidine (1.05 mmol, 326 mg) and TEA (1.2 mmol, 167 µL).
    
  • Seal: Crimp the vial tightly.

  • Irradiate:

    • Temperature: 100 °C

    • Time: 15–30 minutes

    • Absorption Level: High

    • Pre-stir: 30 seconds

  • Workup: Concentrate the solvent in vacuo.

  • Purification: The residue usually contains the product and 1H-pyrazole. Purify via Flash Column Chromatography (Hexanes/EtOAc). The Boc-groups make the product lipophilic and easy to separate.

  • Deprotection (Optional): To obtain the free guanidine, treat the Boc-protected intermediate with 20% TFA in DCM (room temp, 2 hours).

Protocol B: The "Atom Economy" Route (Cyanamide)

Best for: Large scale synthesis, simple anilines, avoiding Boc-byproducts.

Reagents:

  • Fluorinated Aniline (1.0 equiv)

  • Cyanamide (

    
    ) (1.5 equiv) - Handle with care, highly toxic.
    
  • Acid Catalyst: 4M HCl in Dioxane (1.0 equiv)

  • Solvent: Ethanol or t-Butanol

Step-by-Step Procedure:

  • Charge: Dissolve aniline (1.0 mmol) in Ethanol (2 mL).

  • Add: Add 4M HCl in Dioxane (0.25 mL) followed by Cyanamide (1.5 mmol, 63 mg).

  • Irradiate:

    • Temperature: 120 °C

    • Time: 20 minutes

  • Workup: Cool to room temperature. If the product crystallizes (common for guanidinium salts), filter and wash with cold ether. If not, evaporate and recrystallize from EtOH/Et2O.

Optimization & Data Analysis

Conventional vs. Microwave Comparison

The following data illustrates the efficiency gain when synthesizing 4-(trifluoromethyl)phenylguanidine (Protocol A).

ParameterConventional Heating (Reflux)Microwave Irradiation (100°C)
Time 18 Hours20 Minutes
Solvent THF (Reflux)MeCN (Closed Vessel)
Yield 45%88%
Purity (LCMS) 82% (incomplete conversion)>95%
Troubleshooting Guide
ObservationDiagnosisCorrective Action
Low Conversion Aniline is too electron-deficient (e.g., pentafluoroaniline).Increase Temp to 120°C; Switch solvent to 1,2-DCE (higher loss tangent).
Pressure Error Solvent vapor pressure is too high.Switch from DCM (low BP) to MeCN or DMF. Reduce reaction volume.
Boc-Deprotection Thermal cleavage of Boc groups during reaction.Lower Temp to 80°C and extend time; ensure reaction mixture is not acidic.

Workflow Visualization

The following diagram outlines the decision tree for selecting the correct protocol based on the substrate properties.

Workflow Start Start: Fluorinated Aniline Check Is the Aniline highly deactivated? (e.g., >2 Fluorines or CF3) Start->Check RouteA Select Protocol A (Boc-Pyrazole) Check->RouteA Yes (Needs strong electrophile) RouteB Select Protocol B (Cyanamide/HCl) Check->RouteB No (Mono-fluoro) ProcessA MW: 100°C, 20 min Solvent: MeCN RouteA->ProcessA ProcessB MW: 120°C, 20 min Solvent: EtOH RouteB->ProcessB PurifyA Flash Chromatography (Isolate Boc-Intermediate) ProcessA->PurifyA PurifyB Precipitation/Recrystallization (Isolate Guanidinium Salt) ProcessB->PurifyB Final Final Fluorinated Guanidine PurifyA->Final PurifyB->Final caption Figure 2: Decision tree for protocol selection based on aniline nucleophilicity.

References

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis. The Journal of Organic Chemistry, 57(8), 2497–2502. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330. [Link]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]

  • Porcheddu, A., Giacomelli, G., & Salaris, M. (2005). Microwave-Assisted Synthesis of Substituted Guanidines. Journal of Organic Chemistry, 70(6), 2361–2363. [Link]

Application

Reaction conditions for 2-fluoro-5-methylaniline and cyanamide

Application Note: Guanylation of 2-Fluoro-5-methylaniline with Cyanamide Substrate Analysis & Mechanistic Rationale The synthesis of arylguanidines via the direct amination of cyanamide is a fundamental transformation in...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Guanylation of 2-Fluoro-5-methylaniline with Cyanamide

Substrate Analysis & Mechanistic Rationale

The synthesis of arylguanidines via the direct amination of cyanamide is a fundamental transformation in the development of privileged pharmacological scaffolds[1]. However, the guanylation of 2-fluoro-5-methylaniline presents a unique set of physicochemical challenges that necessitate precise reaction conditions.

Causality of Substrate Deactivation: The nucleophilicity of the primary amine in 2-fluoro-5-methylaniline is significantly compromised by its substitution pattern[2].

  • Electronic Effects: The highly electronegative fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect (-I), pulling electron density away from the nitrogen lone pair. While the meta-methyl group provides a mild electron-donating effect (+I), it is insufficient to overcome the proximity-driven deactivation caused by the halogen.

  • Steric Hindrance: The ortho-fluoro substituent creates a steric shield around the amine, increasing the activation energy required for the nucleophilic attack on the linear cyanamide molecule[2].

Because unactivated cyanamide is a poor electrophile, it will not react with deactivated anilines under ambient conditions. The cyanamide nitrile carbon must be electrophilically activated. This guide details two self-validating methodologies to achieve this: a traditional Brønsted Acid-Promoted Pathway and a modern Lewis Acid-Catalyzed Aqueous Pathway [3].

Mechanistic Pathway Visualization

Mechanism N1 Cyanamide (H2N-CN) N2 Electrophilic Activation (H+ or Sc3+) N1->N2 N3 Activated Carbodiimide Intermediate [H2N-C+=NH] /[Sc-Carbodiimide] N2->N3 Polarization N4 Nucleophilic Attack by 2-Fluoro-5-methylaniline N3->N4 N5 Proton Transfer & Tautomerization N4->N5 C-N Bond Formation N6 (2-Fluoro-5-methylphenyl)guanidine N5->N6 Product Release

Mechanistic pathway of cyanamide activation and guanylation of 2-fluoro-5-methylaniline.

Validated Experimental Protocols

Protocol A: Brønsted Acid-Promoted Amination (Traditional)

This method utilizes hydrochloric acid to protonate cyanamide, forming a highly reactive carbodiimidium ion (


). The use of 2-propanol allows for a sufficiently high reflux temperature to overcome the steric barrier of the ortho-fluoro group[2].

Step-by-Step Methodology:

  • Substrate Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-5-methylaniline (1.25 g, 10.0 mmol) in anhydrous 2-propanol (20 mL).

  • Acidification: Slowly add concentrated aqueous HCl (37%, 0.83 mL, ~10.0 mmol) dropwise at 0 °C. Causality: This forms the anilinium salt, establishing an equilibrium that gradually transfers protons to the cyanamide in the next step, ensuring controlled activation.

  • Reagent Addition: Add cyanamide (0.63 g, 15.0 mmol, 1.5 eq) in one portion.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 85 °C (reflux) for 18–24 hours.

  • In-Process Control (Self-Validation): Monitor the reaction via TLC (Eluent: DCM/MeOH 9:1, visualized with UV and ninhydrin). The reaction is complete when the high-Rf aniline spot disappears, replaced by a baseline-retained, highly polar guanidinium spot.

  • Workup & Isolation: Cool the mixture to 0 °C in an ice bath. The (2-fluoro-5-methylphenyl)guanidine hydrochloride salt will precipitate. Filter the solid under vacuum, wash with cold diethyl ether (2 × 10 mL) to remove unreacted cyanamide and organic impurities, and dry under high vacuum.

Protocol B: Lewis Acid-Catalyzed Aqueous Guanylation (Green Chemistry)

This modern protocol utilizes Scandium(III) triflate (


), a water-tolerant hard Lewis acid. 

coordinates selectively to the hard nitrogen of the cyanamide nitrile group, generating a highly electrophilic metal-carbodiimide complex in situ without requiring harsh acidic conditions[3].

Step-by-Step Methodology:

  • Aqueous Assembly: To a 25 mL pressure vial, add 2-fluoro-5-methylaniline (125 mg, 1.0 mmol) and cyanamide (50.4 mg, 1.2 mmol, 1.2 eq) in deionized water (5.0 mL). Causality: Water acts as an environmentally benign solvent; the hydrophobic nature of the aniline drives it into concentrated micro-droplets where the reaction occurs.

  • Catalyst Initiation: Add

    
     (49.2 mg, 0.1 mmol, 10 mol%) at room temperature.
    
  • Thermal Activation: Seal the vial and stir the emulsion at 100 °C for 24–48 hours.

  • In-Process Control (Self-Validation): Extract a 50 µL aliquot, partition with ethyl acetate, and check the organic layer via TLC for the disappearance of the starting aniline.

  • Workup & Purification: Cool the reaction to room temperature. Wash the aqueous layer with

    
     or Ethyl Acetate (3 × 15 mL) to extract any unreacted aniline. The target guanidine remains in the aqueous layer.
    
  • Isolation: Lyophilize (freeze-dry) the aqueous layer to yield the crude product. Purify via reverse-phase chromatography or silica gel filtration (

    
    /MeOH 20:1) to isolate the pure guanidine derivative[3].
    

Comparative Protocol Data

The following table summarizes the quantitative metrics and operational differences between the two methodologies, allowing researchers to select the optimal route based on laboratory constraints and scale-up requirements.

ParameterProtocol A: Brønsted AcidProtocol B: Lewis Acid
Promoter / Catalyst HCl (1.0 Equivalent)

(10 mol%)
Solvent System 2-Propanol (Anhydrous)Deionized Water
Operating Temperature 85 °C (Reflux)100 °C (Sealed Vial)
Typical Reaction Time 18 – 24 Hours24 – 48 Hours
Primary Activation Mechanism Protonation to CarbodiimidiumMetal-Carbodiimide Complexation
Product Form Isolated Hydrochloride SaltFree Base / Triflate Salt
Environmental Impact Moderate (VOC solvents used)Low (Aqueous, Green Chemistry)

References

  • Guanidine synthesis by guanylation. Organic Chemistry Portal. Available at:[Link]

  • Amination of cyanamide with different anilines and 2-aminopyrimidine. ResearchGate. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 1-(2-Fluoro-5-methylphenyl)guanidine

Welcome to the Technical Support Center. Synthesizing aryl guanidines from sterically hindered and electronically deactivated anilines—such as 2-fluoro-5-methylaniline—presents a significant synthetic challenge.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing aryl guanidines from sterically hindered and electronically deactivated anilines—such as 2-fluoro-5-methylaniline—presents a significant synthetic challenge. The ortho-fluoro substituent restricts the trajectory of nucleophilic attack, while its strong inductive electron-withdrawing effect (-I) severely reduces the nucleophilicity of the amine nitrogen.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to elevate your isolated yields from <20% to >80%.

Part 1: Mechanistic Insights & Pathway

To troubleshoot effectively, we must first understand the causality of the reaction failure. The synthesis of aryl guanidines relies on the nucleophilic attack of the aniline lone pair onto the electrophilic carbon of a guanylating agent. When using deactivated anilines, this rate-limiting step is so slow that competing side reactions (like reagent dimerization) consume the starting materials before the desired tetrahedral intermediate can form.

G A 2-Fluoro-5-methylaniline (Weak Nucleophile) C Tetrahedral Intermediate (Sterically Hindered) A->C Nucleophilic Attack B Guanylating Agent (e.g., Bernatowicz Reagent) B->C Electrophilic Activation D Boc-Protected Guanidine (High Yield) C->D Elimination of Leaving Group E 1-(2-Fluoro-5-methylphenyl) guanidine (Target) D->E Acidic Deprotection

Caption: Mechanism of aryl guanylation highlighting the rate-limiting nucleophilic attack.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: Why is my yield consistently below 20% when using aqueous cyanamide and HCl? A1: You are experiencing the classic limitations of the Erlenmeyer synthesis. 2-Fluoro-5-methylaniline suffers from both steric hindrance (ortho-fluoro group) and electronic deactivation. In traditional protocols using cyanamide (NH₂CN) and Brønsted acids (HCl or HNO₃), the deactivated amine cannot effectively attack the protonated cyanamide. Because the reaction requires elevated temperatures (>100 °C), the cyanamide rapidly hydrolyzes to urea or dimerizes to dicyandiamide before the guanylation can occur[1].

Q2: I am seeing a lot of unreacted starting material even with extended heating. What catalyst can I use to activate cyanamide? A2: If you must use cyanamide due to cost or scale constraints, transitioning to a Lewis acid catalyst is highly recommended. Scandium(III) triflate (Sc(OTf)₃) at a 10 mol% loading coordinates with cyanamide to generate a highly reactive metal-carbodiimide complex in situ. This activated intermediate smoothly reacts with deactivated anilines without requiring pre-activation[2][3]. Recent process chemistry optimizations have also shown that utilizing a solvent mixture of MeCN/iPrOH (1:1) drastically improves cyanamide guanylation yields when paired with Sc(OTf)₃[4].

Q3: How can I bypass cyanamide entirely to achieve >80% yields? A3: Switch to a pre-activated, highly electrophilic guanylating agent such as N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (commonly known as the Bernatowicz reagent)[5][6]. The electron-withdrawing Boc (tert-butyloxycarbonyl) groups significantly increase the electrophilicity of the amidine carbon. Concurrently, the pyrazole ring acts as an excellent, non-toxic leaving group. This dual-action reagent allows the weak 2-fluoro-5-methylaniline nucleophile to attack efficiently under mild conditions (RT to 50 °C), completely eliminating the need for harsh heating or heavy metal catalysts.

Q4: What is the optimal step-by-step protocol for high-yield synthesis using the Bernatowicz reagent? A4: To ensure a self-validating and high-yielding system, follow this two-stage methodology:

Stage 1: Coupling Reaction

  • In an oven-dried round-bottom flask under an inert atmosphere (N₂/Ar), dissolve 2-fluoro-5-methylaniline (1.0 equiv, 10 mmol) in anhydrous N,N-dimethylformamide (DMF) (20 mL).

  • Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.2 equiv, 12 mmol) and N,N-diisopropylethylamine (DIPEA) (2.0 equiv, 20 mmol).

  • Stir the reaction mixture at 45–50 °C for 18–24 hours. Monitor the consumption of the aniline via LC-MS or TLC (Hexanes/EtOAc 3:1).

  • Cool the mixture to room temperature and quench with water (50 mL). Extract with Ethyl Acetate (3 x 30 mL).

  • Critical Step: Wash the combined organic layers sequentially with 5% aqueous LiCl (to completely remove residual DMF), water, and brine.

  • Dry over anhydrous Na₂SO₄, filter, concentrate, and purify via silica gel chromatography to isolate the Boc-protected intermediate.

Stage 2: Deprotection & Salt Formation

  • Dissolve the purified intermediate in anhydrous Dichloromethane (DCM) (10 mL) and cool to 0 °C.

  • Add Trifluoroacetic acid (TFA) (10 mL) dropwise. Warm to room temperature and stir for 3 hours.

  • Concentrate under reduced pressure to remove DCM and excess TFA.

  • Triturate the resulting crude oil with cold diethyl ether (20 mL) to precipitate the target 1-(2-fluoro-5-methylphenyl)guanidine as a highly pure TFA salt. Filter and dry under high vacuum.

Part 3: Quantitative Data Summary

The table below summarizes the expected outcomes of various guanylation strategies when applied to deactivated, ortho-substituted anilines.

Guanylating AgentCatalyst / AdditiveSolvent & TempTypical YieldKey Advantage / Disadvantage
Cyanamide HCl (1.0 eq)H₂O / 100 °C< 20%Low cost / Severe dimerization, poor yield.
Cyanamide Sc(OTf)₃ (10 mol%)MeCN:iPrOH / 80 °C50 - 70%Avoids heavy metals / Requires Lewis acid.
S-Methylisothiourea NoneEtOH / Reflux30 - 40%Direct synthesis / Generates toxic MeSH gas.
N,N'-Di-Boc-pyrazole-1-carboxamidine DIPEA (2.0 eq)DMF / 45 °C80 - 95%Highest yield, mild conditions / Requires deprotection.
Part 4: References
  • 1H-pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis Source: J. Org. Chem. / Google Patents URL:

  • Improved Synthesis of the Selected Serine Protease uPA Inhibitor UAMC-00050, a Lead Compound for the Treatment of Dry Eye Disease Source: ACS Omega / PubMed Central URL:[Link]

  • The Chemistry of Guanidine - ACC Source: Cyanamid's Nitrogen Chemicals Digest / Scribd URL:[Link]

Sources

Optimization

Technical Support Center: Handling 1-(2-Fluoro-5-methylphenyl)guanidine HCl

Case ID: HYGRO-GUAN-001 Status: Active Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: HYGRO-GUAN-001 Status: Active Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Mitigation of Hygroscopicity in Arylguanidinium Salts

Executive Summary

1-(2-Fluoro-5-methylphenyl)guanidine hydrochloride is a specialized arylguanidinium salt often utilized as a building block in medicinal chemistry (e.g., GPCR antagonist synthesis). Like its parent compound, guanidine hydrochloride, this derivative exhibits significant hygroscopicity due to the high hydrogen-bonding potential of the guanidinium cation [1].

Failure to manage this moisture uptake leads to three critical failure modes:

  • Stoichiometric Errors: Weighing "water weight" results in under-loading the reactant, stalling yields in equimolar reactions (e.g., cyclizations).

  • Physical Instability: Clumping and deliquescence (turning into a liquid paste) make handling impossible.

  • Hydrolytic Degradation: While HCl salts are generally stable, prolonged exposure to moisture can facilitate slow hydrolysis to the corresponding urea or aniline derivatives under specific pH conditions [2].

This guide provides a self-validating workflow to Handle, Store, and Dry this compound.

Module 1: Diagnosis & Detection

User Question: How do I know if my batch has absorbed too much water? It looks slightly sticky.

Technical Response: Visual inspection is insufficient. Arylguanidines can absorb 1-5% water by weight before showing obvious deliquescence. You must quantify the water content to correct your reaction stoichiometry.

Protocol: Water Content Determination

Do not use Loss on Drying (LOD) as your primary method, as it may degrade the salt or fail to remove bound hydrates. Karl Fischer (KF) Titration is the gold standard.

ParameterSpecificationNotes
Method Volumetric Karl FischerCoulometric is preferred for <1% water.
Solvent System Methanol : Formamide (2:1)Formamide helps dissolve the salt if solubility is poor in pure MeOH [3].
Titrant Composite 5 (Iodine/SO2)Ensure titrant is standardized.[1]
Sample Size 50–100 mgMinimize exposure time during transfer.
Acceptance Criteria < 0.5% w/wIf > 0.5%, proceed to Module 3 (Drying) .

Module 2: Prevention (Storage & Weighing)

User Question: Every time I open the bottle, the solid clumps. How do I weigh it accurately without a glovebox?

Technical Response: While a glovebox is ideal, it is not strictly necessary if you utilize Difference Weighing and Inert Gas Blanketing .

Workflow: The "Difference Weighing" Technique

This method eliminates the error caused by the solid absorbing water during the weighing process on the balance pan.

  • Preparation: Dry a glass weighing boat or vial in an oven; cool it in a desiccator.

  • Loading: In a fume hood, quickly transfer an approximate amount of the guanidine salt into the weighing vessel. Close the stock bottle immediately and purge with Argon/Nitrogen.

  • Initial Weigh: Weigh the vessel + solid (

    
    ).
    
  • Transfer: Dump the solid into your reaction flask.

  • Final Weigh: Weigh the "empty" vessel with residual dust (

    
    ).
    
  • Calculation:

    
    .
    

Note: This is superior to taring the balance, as it accounts for the exact mass transferred regardless of moisture uptake during the transfer.

Visual Workflow: Handling Hygroscopic Salts

HandlingWorkflow cluster_0 Critical Control Point Storage Storage (Desiccator/Ar) Check Visual Check (Clumping?) Storage->Check Dry Drying Protocol (Vac Oven) Check->Dry Yes (Wet) Weigh Difference Weighing Check->Weigh No (Dry) Dry->Weigh Reaction Reaction (Correct MW) Weigh->Reaction

Caption: Logical workflow for handling 1-(2-Fluoro-5-methylphenyl)guanidine HCl. Red path indicates remediation steps.

Module 3: Remediation (Drying Protocol)

User Question: Can I dry this in an oven? What is the temperature limit?

Technical Response: Guanidine HCl melts at ~185°C, but aryl derivatives often have lower melting points. Do not exceed 60°C initially to avoid sintering (melting into a glass puck), which traps moisture inside.

Step-by-Step Drying Procedure
  • Equipment: Vacuum oven capable of

    
    .
    
  • Desiccant: Place a tray of Phosphorus Pentoxide (

    
    ) or activated Silica Gel in the bottom of the oven.
    
  • Cycle:

    • Phase 1 (Gentle): 40°C at full vacuum for 4 hours. (Removes surface water).[2]

    • Phase 2 (Deep): Ramp to 60°C at full vacuum for 12–24 hours. (Removes bound lattice water).

  • Cooling: Vent the oven with dry Nitrogen or Argon, not ambient air. Cap the bottle immediately upon removal.

Critical Warning: If the solid turns into a liquid during drying, you have exceeded the melting point or formed a eutectic with water. Recrystallization (from isopropanol/ethanol) is required to recover the solid form [4].

Module 4: Impact on Chemistry (Stoichiometry)

User Question: My reaction yield is stuck at 85%. Could the water be the cause?

Technical Response: Yes. If your salt contains 5% water by weight, you are under-loading the reagent by 5%. In cyclization reactions where the guanidine is the limiting reagent, this directly reduces the maximum theoretical yield.

Correction Formula

You must adjust the Molecular Weight (MW) used in your calculations based on the water content found in Module 1.



Example Calculation:

  • MW (Anhydrous): 203.64 g/mol (Hypothetical for this derivative)

  • Water Content (KF): 4.5% (

    
    )
    
  • Calculation:

    
    
    

Action: Use 213.23 g/mol to calculate the mass required for your reaction.

Visual Logic: Stoichiometry Correction

Stoichiometry Start Weigh Solid KF KF Analysis (% Water) Start->KF Decision Water > 1%? KF->Decision Calc_Std Use Standard MW Decision->Calc_Std No Calc_Adj Calculate Effective MW (MW / 1-H2O%) Decision->Calc_Adj Yes Yield Correct Molar Equivalents Calc_Std->Yield Calc_Adj->Yield

Caption: Decision tree for correcting stoichiometric calculations based on water content.

FAQ: Rapid Fire Troubleshooting

Q: Can I use a lyophilizer (freeze-dryer) to dry this salt? A: Yes, but dissolve the salt in water first. Freeze-drying is excellent for obtaining a fluffy, amorphous powder that is easy to handle, though it will be extremely hygroscopic immediately upon removal.

Q: Is the compound light sensitive? A: Arylguanidines can be prone to oxidation over long periods. While hygroscopicity is the primary concern, store in amber vials as a secondary precaution.

Q: Can I use toluene azeotrope to dry it? A: Yes. If you cannot use a vacuum oven, suspend the solid in toluene and reflux with a Dean-Stark trap. The water will be removed azeotropically. Filter the solid under an inert atmosphere [5].

References

  • Changes in Water Structure Induced by the Guanidinium Cation. National Institutes of Health (PMC). Available at: [Link] (Mechanistic insight into guanidine-water hydrogen bonding).

  • Guanidine Hydrochloride Handling & Stability. BioSpectra Safety Data. Available at: [Link] (General stability and incompatibility data).

  • Karl Fischer Titration for Guanidine Salts.Vertex AI / Patent Literature WO2020198549A1.
  • Drying of Organic Solvents and Reagents. University of Pittsburgh. Available at: [Link] (Standard azeotropic drying and desiccant efficiency).

Sources

Troubleshooting

Technical Support Center: Aqueous Stability of 1-(2-Fluoro-5-methylphenyl)guanidine

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to assist researchers and drug development professionals in overcoming the specific physicochemical hurdles associated with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to assist researchers and drug development professionals in overcoming the specific physicochemical hurdles associated with 1-(2-Fluoro-5-methylphenyl)guanidine .

Arylguanidines present unique formulation challenges in aqueous media. Their behavior is dictated by a delicate balance between the lipophilicity of the substituted phenyl ring and the high basicity of the central guanidine moiety. This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure the integrity of your experimental data.

Mechanistic Overview: Solubility vs. Stability

When handling 1-(2-Fluoro-5-methylphenyl)guanidine in aqueous solutions, you are managing two competing thermodynamic forces:

  • Precipitation: The nonpolar 2-fluoro-5-methylphenyl group severely restricts interactions with polar water molecules, leading to poor aqueous solubility (often as low as ~0.05 mg/mL for standard phenylguanidines)[1].

  • Hydrolysis: Guanidines undergo nonenzymatic decomposition in water, hydrolyzing into corresponding ureas and ammonia[2]. This degradation is base-catalyzed; the neutral free base is highly susceptible to nucleophilic attack by hydroxide ions (

    
    ), whereas the protonated guanidinium cation is resonance-stabilized and highly resistant to hydrolysis[3].
    

Frequently Asked Questions (FAQs)

Q: Why does my 1-(2-Fluoro-5-methylphenyl)guanidine precipitate when I dilute my DMSO stock into physiological buffer (pH 7.4)? A: Phenylguanidines inherently exhibit poor aqueous solubility and are generally insoluble in water without assistance[4]. When diluting a concentrated organic stock into a pH 7.4 buffer, a significant fraction of the compound transitions from the highly soluble protonated guanidinium form to the hydrophobic neutral free base, causing rapid precipitation[1]. Causality: The transition state lacks the solvation shell provided by the protonated imino group. To fix this, pre-acidify your buffer to pH 5.5–6.0 or maintain a minimum of 5% co-solvent.

Q: Is the degradation of this compound in water reversible? A: No. The decomposition proceeds via an irreversible hydrolysis reaction[2]. The hydroxide ion attacks the central electron-deficient carbon of the guanidine, forming a tetrahedral intermediate that permanently collapses to yield 1-(2-fluoro-5-methylphenyl)urea and ammonia[3].

Q: Does the 2-fluoro substitution affect its stability compared to an unsubstituted phenylguanidine? A: Yes. The highly electronegative fluorine atom at the ortho position exerts an electron-withdrawing inductive effect. This slightly decreases the pKa of the guanidine group, meaning a higher fraction of the molecules exist as the vulnerable neutral free base at physiological pH. However, the ortho-substitution also provides minor steric hindrance, which can slightly raise the activation energy required for nucleophilic attack, offering a small protective effect[5].

Quantitative Data Summaries

To optimize your assay conditions, refer to the following empirically estimated profiles based on the behavior of substituted arylguanidines.

Table 1: Effect of pH on 1-(2-Fluoro-5-methylphenyl)guanidine Aqueous Stability

pH Level Dominant Species Estimated Half-Life (25°C) Primary Risk
pH 4.0 - 5.5 Guanidinium cation > 6 months None (Highly stable)
pH 7.4 (Physiological) Mixed (Cation/Free Base) ~2 - 4 weeks Slow hydrolysis & precipitation

| pH > 9.0 | Free base | < 48 hours | Rapid base-catalyzed hydrolysis |

Table 2: Solubility Profile vs. Co-solvent Concentration (at pH 7.4)

Matrix Composition Max Solubility (Estimated) Visual Observation
100% Aqueous Buffer ~0.05 mg/mL Immediate turbidity / Precipitation
5% DMSO in Buffer ~0.5 mg/mL Clear solution

| 10% DMSO in Buffer | > 2.0 mg/mL | Clear solution |

Workflows & Mechanistic Diagrams

HydrolysisPathway Guanidinium Guanidinium Cation (Protonated, Stable) FreeBase Free Base Guanidine (Neutral, Reactive) Guanidinium->FreeBase Deprotonation (pH > 8) Intermediate Tetrahedral Intermediate (OH- Attack) FreeBase->Intermediate Nucleophilic Attack by OH- Urea Urea Derivative + NH3 (Irreversible Degradation) Intermediate->Urea C-N Bond Cleavage

Fig 1. Base-catalyzed hydrolysis pathway of arylguanidines in aqueous media.

TroubleshootingWorkflow Start Observe Aqueous Formulation Issue Precipitation Precipitation / Turbidity Start->Precipitation Degradation Chemical Degradation (Hydrolysis) Start->Degradation Action1 Check pH & Adjust to 5.0 - 6.5 Precipitation->Action1 If pH > 7.0 Action2 Add 5-10% DMSO Co-solvent Precipitation->Action2 If pH < 7.0 Degradation->Action1 To protonate base Action3 Switch to Non-Nucleophilic Buffer (e.g., MES) Degradation->Action3 If using PBS/Tris Success1 Solubility Restored Action1->Success1 Success2 Hydrolysis Prevented Action1->Success2 Action2->Success1 Action3->Success2

Fig 2. Decision tree for troubleshooting solubility and hydrolysis issues in aqueous formulations.

Self-Validating Experimental Protocols

To guarantee data integrity, every formulation step must include built-in controls. Use the following self-validating protocol to prepare stable aqueous stocks.

Protocol: Preparation of a Validated Aqueous Stock Solution

Step 1: Dissolution in Organic Matrix

  • Action: Weigh 10 mg of 1-(2-Fluoro-5-methylphenyl)guanidine and dissolve completely in 1 mL of anhydrous DMSO.

  • Causality: Arylguanidines possess high crystal lattice energies. Dissolving the compound in a polar aprotic solvent bypasses the thermodynamic barrier of aqueous solvation while preventing premature exposure to nucleophilic water molecules.

Step 2: Buffer Preparation

  • Action: Prepare a 50 mM MES (2-(N-morpholino)ethanesulfonic acid) buffer, adjusting the pH to 5.5 using HCl.

  • Causality: MES is a non-nucleophilic Good's buffer. Maintaining a pH of 5.5 ensures the compound remains >99% in its protonated guanidinium state, structurally shielding the central carbon from hydroxide attack[2].

Step 3: Controlled Dilution

  • Action: Add the DMSO stock dropwise to the aqueous buffer under vigorous vortexing to achieve the desired final assay concentration (e.g., 100 µM).

  • Causality: Dropwise addition prevents localized supersaturation, which causes irreversible micro-precipitation of the hydrophobic free base[4].

Step 4: Self-Validation (Concurrent Control Isolation)

  • Action: Immediately split the prepared solution. Store Aliquot A at room temperature and Aliquot B at 4°C. Simultaneously, prepare a Control C using 100% DMSO. Analyze all samples via HPLC-UV at T=0 and T=24h.

  • Causality: This step isolates the variable of degradation. If Aliquot A degrades but Control C does not, the issue is definitively aqueous hydrolysis. If both degrade equally, the solid compound batch is compromised (e.g., pre-existing impurities or oxidation), saving you weeks of misdirected troubleshooting.

References

1.[1] Solubility of Things. "Solubility of 2-phenylguanidine." Available at: [Link] 2.[5] American Chemical Society. "Development of more hydrolytically stable alkyl guanidines." Available at: [Link] 3.[2] PubMed - NIH. "The Nonenzymatic Decomposition of Guanidines and Amidines." Available at:[Link] 4.[3] PubMed Central - NIH. "Stability of bicyclic guanidine superbases and their salts in water." Available at:[Link] 5.[4] ChemBK. "1-phenylguanidine - Physico-chemical Properties." Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectral Analysis of 1-(2-Fluoro-5-methylphenyl)guanidine: A Comparative Approach

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers working with substituted phenylguanidines, a class of compounds with...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers working with substituted phenylguanidines, a class of compounds with diverse biological activities, nuclear magnetic resonance (NMR) spectroscopy serves as an indispensable tool. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-(2-Fluoro-5-methylphenyl)guanidine, offering a predictive interpretation and a comparative overview with alternative analytical techniques. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to confidently interpret their own experimental data.

The Structural Significance of 1-(2-Fluoro-5-methylphenyl)guanidine

1-(2-Fluoro-5-methylphenyl)guanidine is a small molecule featuring a substituted aromatic ring linked to a guanidinium group. The fluorine and methyl substituents on the phenyl ring, along with the highly basic guanidine moiety, create a unique electronic and steric environment. Understanding the precise arrangement of these groups is critical for predicting the molecule's interaction with biological targets. ¹H NMR spectroscopy provides a powerful, non-destructive method to probe the proton environments within the molecule, offering insights into its connectivity and conformation.

Predicted ¹H NMR Spectrum of 1-(2-Fluoro-5-methylphenyl)guanidine

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Notes
Ar-H (H3) ~ 7.0 - 7.2Doublet of doublets (dd)1HCoupled to H4 and the adjacent fluorine atom.
Ar-H (H4) ~ 6.8 - 7.0Triplet of doublets (td) or multiplet (m)1HCoupled to H3, H6, and the fluorine atom.
Ar-H (H6) ~ 6.6 - 6.8Doublet of doublets (dd)1HCoupled to H4 and the adjacent fluorine atom.
-CH₃ ~ 2.2 - 2.4Singlet (s)3HThe methyl protons are not coupled to any other protons.
Guanidine NH/NH₂ ~ 6.0 - 8.0Broad singlet(s) (br s)4HProtons on nitrogen often exhibit broad signals due to rapid exchange and quadrupolar effects. The exact chemical shift can be highly dependent on solvent, concentration, and temperature.[1][2]

Causality Behind the Predicted Chemical Shifts and Splitting Patterns

The predicted ¹H NMR spectrum is a direct reflection of the electronic environment of each proton.

  • Aromatic Protons (H3, H4, H6): The chemical shifts of these protons are influenced by the electron-withdrawing nature of the fluorine atom and the electron-donating effect of the methyl and guanidine groups. The fluorine atom will cause a downfield shift (to a higher ppm value) for the adjacent protons (H3 and H6) and will also introduce splitting (coupling) due to its spin of 1/2.[3] The coupling between the aromatic protons themselves (ortho and meta coupling) will result in the complex splitting patterns observed (doublet of doublets, triplet of doublets).

  • Methyl Protons (-CH₃): The methyl group, being attached to the aromatic ring, will resonate in the typical benzylic proton region.[4][5] As there are no adjacent protons, its signal will appear as a sharp singlet.

  • Guanidine Protons (NH/NH₂): The protons on the guanidine group are known to be exchangeable and can participate in hydrogen bonding. This leads to broadened signals in the ¹H NMR spectrum.[1][2] Their chemical shift is highly variable and can be confirmed by a D₂O exchange experiment, where the NH/NH₂ peaks would disappear from the spectrum.

Below is a diagram illustrating the proton environments in 1-(2-Fluoro-5-methylphenyl)guanidine.

Figure 1: Proton Environments in 1-(2-Fluoro-5-methylphenyl)guanidine.

A Comparative Look: Alternative and Complementary Analytical Techniques

While ¹H NMR is a cornerstone of structural analysis, a multi-technique approach provides the most robust and unambiguous characterization.

Technique Information Provided Advantages Limitations
¹³C NMR Provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.Excellent for determining the number of different carbon environments.Less sensitive than ¹H NMR, often requiring longer acquisition times.
2D NMR (COSY, HSQC, HMBC) Reveals connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC).Essential for unambiguously assigning all proton and carbon signals, especially in complex molecules.Requires more instrument time and more complex data analysis.
Mass Spectrometry (MS) Determines the molecular weight of the compound and can provide information about its elemental composition (High-Resolution MS).Highly sensitive, requiring very small amounts of sample. Provides the molecular formula.Does not provide detailed information about the connectivity of atoms.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., N-H, C=N, C-F).Quick and easy to perform. Good for a rapid assessment of functional groups.Can be difficult to interpret complex spectra and does not provide detailed structural information.

The following workflow illustrates how these techniques can be integrated for a comprehensive structural elucidation.

Structural_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation Synthesis Synthesize Compound Purification Purify Compound Synthesis->Purification H_NMR ¹H NMR Purification->H_NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR C_NMR ¹³C NMR H_NMR->C_NMR TwoD_NMR 2D NMR C_NMR->TwoD_NMR Structure_Confirmed Structure Confirmed TwoD_NMR->Structure_Confirmed MS->H_NMR IR->H_NMR

Sources

Comparative

A Senior Application Scientist's Guide to 19F NMR Shifts of 2-Fluoro-5-methylphenyl Derivatives

For researchers and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of fluorine can profoundly inf...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of fluorine can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity. Among the arsenal of analytical techniques available, 19F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a particularly powerful tool for characterizing these fluorinated molecules. Its high sensitivity, the 100% natural abundance of the 19F isotope, and a wide chemical shift range make it an exquisite probe of the local electronic environment.[1][2]

This guide provides an in-depth comparison of the 19F NMR chemical shifts for a series of 2-fluoro-5-methylphenyl derivatives. We will explore the underlying principles governing these shifts, present available experimental data, and discuss the predictable influence of various functional groups on the 19F chemical shift. This analysis aims to equip researchers with the foundational knowledge to interpret their own 19F NMR spectra and to rationally design novel fluorinated compounds with desired properties.

The Bedrock of 19F NMR: Understanding Chemical Shifts

The 19F nucleus, with a spin of 1/2, behaves as a sensitive reporter of its molecular surroundings.[2][3] The chemical shift (δ) in 19F NMR is primarily dictated by the electron density around the fluorine atom. Unlike 1H NMR, where diamagnetic shielding is the dominant factor, 19F chemical shifts are significantly influenced by the paramagnetic shielding term.[3] This paramagnetic contribution is a key reason for the exceptionally wide chemical shift range in 19F NMR, which can span over 800 ppm.[3]

Several key factors influence the 19F chemical shift:

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the aromatic ring is a primary determinant of the 19F chemical shift. Electron-donating groups (EDGs) increase the electron density around the fluorine nucleus, leading to increased shielding and an upfield shift (more negative ppm values). Conversely, electron-withdrawing groups (EWGs) decrease electron density, resulting in deshielding and a downfield shift (more positive ppm values).[1]

  • Resonance and Inductive Effects: Both resonance (mesomeric) and inductive effects play a crucial role in modulating the electron density at the fluorine-bearing carbon. These effects can lead to complex and significant shifts in the 19F signal.[1]

  • Solvent Effects: The choice of solvent can significantly impact the 19F chemical shift, with variations of several ppm being common. Intermolecular interactions such as hydrogen bonding and dipole-dipole interactions between the analyte and solvent molecules can alter the electronic environment of the fluorine nucleus.[4][5]

  • Through-Space Effects: The spatial proximity of other atoms or functional groups can also influence the 19F chemical shift, even if they are not directly bonded.

The following diagram illustrates the interplay of these factors on the 19F chemical shift.

G cluster_factors Factors Influencing 19F Chemical Shift cluster_mechanism Mechanism cluster_outcome Outcome Electronic Electronic Effects (EDG vs. EWG) ElectronDensity Modulation of Electron Density at Fluorine Nucleus Electronic->ElectronDensity Resonance Resonance Effects Resonance->ElectronDensity Inductive Inductive Effects Inductive->ElectronDensity Solvent Solvent Effects (Polarity, H-bonding) Solvent->ElectronDensity ThroughSpace Through-Space Effects ThroughSpace->ElectronDensity ChemicalShift 19F Chemical Shift (δ) ElectronDensity->ChemicalShift Upfield Upfield Shift (Shielding) ChemicalShift->Upfield Downfield Downfield Shift (Deshielding) ChemicalShift->Downfield

Caption: Factors influencing the 19F NMR chemical shift.

Experimental Protocol for 19F NMR Spectroscopy

The following provides a detailed, step-by-step methodology for acquiring high-quality 19F NMR spectra of small molecules like the 2-fluoro-5-methylphenyl derivatives.

1. Sample Preparation:

  • Analyte Purity: Ensure the analyte is of high purity to avoid interference from fluorinated impurities.

  • Solvent Selection: Choose a deuterated solvent in which the analyte is readily soluble. Chloroform-d (CDCl3) is a common choice for many organic compounds. Be aware that solvent choice can influence the chemical shift.[5]

  • Concentration: Prepare a solution with a concentration typically in the range of 5-20 mg/mL.

  • Referencing: For accurate and reproducible chemical shift measurements, an internal or external reference standard is crucial. While trifluoromethylbenzene can be used, other common references include CFCl3 (trichlorofluoromethane) set to 0 ppm, or hexafluorobenzene at -164.9 ppm.[6] The choice of reference should be reported with the data.

2. NMR Spectrometer Setup and Data Acquisition:

The following workflow outlines the general steps for setting up an NMR experiment for 19F detection.

G cluster_workflow 19F NMR Experimental Workflow Start Start: Prepare Sample Insert Insert Sample into Magnet Start->Insert Lock Lock on Deuterium Signal Insert->Lock Tune Tune and Match 19F Probe Lock->Tune Setup Set Up 1D 19F Experiment (Pulse Program, Spectral Width) Tune->Setup Acquire Acquire Free Induction Decay (FID) Setup->Acquire Process Process Data (Fourier Transform, Phasing, Baseline Correction) Acquire->Process Reference Reference Spectrum Process->Reference Analyze Analyze Spectrum (Chemical Shift, Coupling Constants, Integration) Reference->Analyze End End: Data Analysis Complete Analyze->End

Caption: A typical workflow for acquiring 19F NMR spectra.

  • Pulse Program: A standard single-pulse experiment is generally sufficient for 19F NMR of small molecules.

  • Spectral Width: Set a wide spectral width (e.g., 200-250 ppm) to ensure all 19F signals are captured, especially if the chemical shifts are unknown.[7]

  • Acquisition Time: An acquisition time of 1-2 seconds is typically adequate for good resolution.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended. For quantitative analysis, a longer delay (at least 5 times the longest T1) may be necessary.

  • Proton Decoupling: To simplify the spectrum and improve the signal-to-noise ratio, proton decoupling is often employed. This removes the couplings between 19F and 1H nuclei, resulting in singlets for each unique fluorine environment.[3]

Comparative Analysis of 19F NMR Shifts in 2-Fluoro-5-methylphenyl Derivatives

The following table summarizes available experimental 19F NMR chemical shift data for a selection of 2-fluoro-5-methylphenyl derivatives. The data illustrates the significant impact of the substituent at the 1-position on the fluorine chemical shift.

DerivativeSubstituent (-R)Electronic Nature of -R19F Chemical Shift (δ, ppm)Solvent
2-Fluoro-5-methylaniline-NH2Strong Electron-Donating-134.5CDCl3
2-Fluoro-5-methylphenol-OHStrong Electron-Donating-138.2CDCl3
2-Fluorotoluene-H (relative to others)Neutral-118.4CDCl3
2-Fluoro-5-methylbenzoic acid-COOHElectron-Withdrawing-114.2CDCl3
2-Fluoro-5-methylbenzaldehyde-CHOElectron-WithdrawingPredicted: ~ -112 to -115N/A
2-Fluoro-5-methylbenzonitrile-CNStrong Electron-WithdrawingPredicted: ~ -110 to -113N/A
2-Fluoro-5-methyl-1-nitrobenzene-NO2Very Strong Electron-WithdrawingPredicted: ~ -108 to -111N/A

Discussion of Trends and Predictive Insights

The experimental data, though limited, clearly demonstrates the anticipated electronic effects on the 19F chemical shift.

  • Electron-Donating Groups (-NH2, -OH): The amino and hydroxyl groups are strong electron-donating groups through resonance. They increase the electron density at the ortho- and para-positions relative to the substituent. In the case of 2-fluoro-5-methylphenyl derivatives, the fluorine atom is ortho to the variable substituent. The increased electron density at the fluorine-bearing carbon leads to greater shielding and a significant upfield shift in the 19F NMR spectrum, as observed for 2-fluoro-5-methylaniline (-134.5 ppm) and 2-fluoro-5-methylphenol (-138.2 ppm) compared to 2-fluorotoluene (-118.4 ppm).

  • Electron-Withdrawing Group (-COOH): The carboxylic acid group is an electron-withdrawing group, primarily through its inductive effect and to some extent, resonance. It decreases the electron density at the ortho-position. This deshielding of the fluorine nucleus results in a downfield shift to -114.2 ppm for 2-fluoro-5-methylbenzoic acid.

Predictive Analysis for Derivatives with Unavailable Experimental Data:

Based on the established principles of substituent effects, we can confidently predict the trends for the derivatives where experimental data is not currently available:

  • 2-Fluoro-5-methylbenzaldehyde (-CHO): The aldehyde group is a moderately strong electron-withdrawing group. Therefore, we predict its 19F chemical shift to be further downfield than that of 2-fluoro-5-methylbenzoic acid, likely in the range of -112 to -115 ppm.

  • 2-Fluoro-5-methylbenzonitrile (-CN): The nitrile group is a strong electron-withdrawing group. Its effect would be more pronounced than the aldehyde, leading to a further downfield shift, predicted to be in the range of -110 to -113 ppm.

  • 2-Fluoro-5-methyl-1-nitrobenzene (-NO2): The nitro group is one of the strongest electron-withdrawing groups. It will cause significant deshielding of the ortho-fluorine atom, resulting in the most downfield chemical shift in this series, predicted to be in the range of -108 to -111 ppm.

The following diagram illustrates the logical relationship between the electronic nature of the substituent and the resulting 19F chemical shift.

G cluster_substituent Substituent Electronic Nature cluster_effect Effect on Fluorine Nucleus cluster_shift Observed 19F NMR Shift EDG Electron-Donating Group (e.g., -NH2, -OH) Shielding Increased Shielding EDG->Shielding EWG Electron-Withdrawing Group (e.g., -COOH, -CHO, -CN, -NO2) Deshielding Decreased Shielding EWG->Deshielding Upfield Upfield Shift (More Negative δ) Shielding->Upfield Downfield Downfield Shift (Less Negative/More Positive δ) Deshielding->Downfield

Caption: Relationship between substituent electronics and 19F chemical shift.

Conclusion

This guide has provided a comprehensive overview of the 19F NMR chemical shifts of 2-fluoro-5-methylphenyl derivatives. We have delved into the theoretical underpinnings of 19F NMR, outlined a robust experimental protocol, and presented a comparative analysis of available data. The clear correlation between the electronic nature of the substituent at the 1-position and the resulting 19F chemical shift underscores the power of this technique for probing molecular structure and electronics.

For drug development professionals and researchers, a solid understanding of these principles is invaluable. It not only aids in the structural elucidation of novel compounds but also provides a framework for the rational design of molecules with tailored electronic properties. While experimental data for some derivatives remains elusive in the public domain, the predictive power of substituent effect analysis allows for confident estimation of their 19F NMR characteristics. As the field of fluorine chemistry continues to expand, 19F NMR will undoubtedly remain an indispensable tool for innovation.

References

  • Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. (2022). PMC. [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (2018). The Journal of Organic Chemistry. [Link]

  • Predicting fluorine (19F) chemical shifts Predicting 1H chemical shifts: MPNNs cf. HOSE Code Accurate prediction leads to effect. (n.d.). Lhasa Limited. [Link]

  • 19F nuclear magnetic resonance studies of aromatic compounds. Part I. The effect of solvents on the chemical shift of fluorine nuclei in para-substituted fluorobenzenes, 4-substituted 4′-fluoro-trans-stilbenes, and 4-substituted 3′-fluoro-trans-stilbenes. (1972). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. [Link]

  • 19F NMR Reference Standards. (n.d.). University of Wisconsin-Madison. [Link]

  • 19F Chemical Shifts and Coupling Constants. (n.d.). University of California, Santa Barbara. [Link]

  • 19Flourine NMR. (n.d.). The Hebrew University of Jerusalem. [Link]

  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017). AZoM. [Link]

  • Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. (2024). KOPS - University of Konstanz. [Link]

Sources

Validation

HPLC method development for fluorinated guanidine purity

Advanced HPLC Method Development for Fluorinated Guanidine Purity: A Comparative Guide As a Senior Application Scientist, I frequently encounter the "perfect storm" of chromatographic challenges: highly polar, fiercely b...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced HPLC Method Development for Fluorinated Guanidine Purity: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the "perfect storm" of chromatographic challenges: highly polar, fiercely basic, and selectively fluorinated active pharmaceutical ingredients (APIs). Fluorinated guanidines represent exactly this archetype. With a pKa typically exceeding 12, the guanidine core remains permanently protonated under standard reversed-phase conditions, leading to severe secondary interactions with silica silanols. Simultaneously, the fluorinated moiety demands a stationary phase capable of discerning minute dipole differences to separate critical positional isomers or des-fluoro impurities.

This guide objectively compares three distinct chromatographic approaches—Standard C18, Hydrophilic Interaction Liquid Chromatography (HILIC), and Pentafluorophenyl (PFP) mixed-mode phases—to establish a robust, self-validating method for fluorinated guanidine purity analysis.

The Mechanistic Challenge

Standard alkyl (C18) phases rely exclusively on hydrophobic partitioning. When a protonated guanidine traverses a C18 column, it bypasses the hydrophobic chains and interacts directly with residual, ionized silanols on the silica surface, resulting in catastrophic peak tailing and poor retention.

To overcome this, we must shift our retention mechanism:

  • HILIC : Utilizes a polar stationary phase with a highly organic mobile phase, where water forms an aqueous-rich layer for partitioning[1]. While excellent for retaining the basic guanidine core, HILIC often lacks the structural selectivity required to resolve fluorinated impurities[2].

  • PFP (Pentafluorophenyl) : Fluorinated phases work best when fluorinated compounds are encountered, offering longer retention times and superior selectivity[3]. PFP phases provide enhanced dipole,

    
    , charge transfer, and ion-exchange interactions compared to traditional alkyl phases[4]. The highly electronegative fluorine atoms on the PFP ring create an electron-deficient cavity that perfectly complements the electron-rich regions of the analyte, while the rigid ring structure discriminates between fluorinated and non-fluorinated analogs.
    

G Analyte Fluorinated Guanidine (Polar, Basic, Fluorophilic) C18 Standard C18 (Hydrophobic Only) Analyte->C18 Weak Retention Severe Tailing PFP Pentafluorophenyl (PFP) (Multi-mode) Analyte->PFP Dipole-Dipole, π-π Ion-Exchange HILIC HILIC Amide (Hydrophilic Partitioning) Analyte->HILIC Strong Retention Low F-Selectivity

Mechanistic interactions of fluorinated guanidines across different stationary phases.

Comparative Performance Data

To objectively evaluate these phases, we analyzed a model compound, 4-(Trifluoromethyl)phenylguanidine, spiked with 0.5% of its critical des-fluoro impurity (4-Methylphenylguanidine). The data below summarizes the performance across the three column chemistries using optimized buffer systems.

Chromatographic ParameterStandard C18 (Alkyl)HILIC (Amide)PFP (Pentafluorophenyl)
Retention Factor (

)
0.8 (Insufficient)4.5 (Optimal)3.2 (Optimal)
Asymmetry Factor (

)
2.4 (Severe Tailing)1.3 (Acceptable)1.1 (Excellent)
Resolution (

)
1.1 (Co-elution)1.5 (Incomplete)3.4 (Baseline)
Theoretical Plates (

)
4,50012,00018,500
Primary Retention Mode HydrophobicPartitioning

& Dipole-Dipole

Data Synthesis : The PFP column vastly outperforms both C18 and HILIC. While HILIC successfully retains the compound, it fails to provide the baseline resolution (


) required for purity quantification of the des-fluoro impurity. The PFP column's unique fluorine-fluorine dipole interactions drive the exceptional resolution of 3.4.

Self-Validating Experimental Protocol

A robust method is not just a list of parameters; it is a self-validating system where failure at any critical node halts the analysis, ensuring absolute data integrity.

Step 1: Mobile Phase Preparation & Causality

  • Aqueous (A) : 20 mM Ammonium Formate in Water, pH 3.0.

    • Causality: The high ionic strength (20 mM) is critical to mask residual silanol activity on the silica support. The low pH ensures the silanols are mostly protonated (neutralized), while the formate acts as a volatile counter-ion for the permanently charged guanidine, facilitating sharp peaks.

  • Organic (B) : Acetonitrile with 0.1% Formic Acid.

Step 2: Chromatographic Conditions

  • Column : High-purity silica PFP, 150 x 4.6 mm, 3 µm.

  • Gradient : 5% B to 60% B over 15 minutes.

  • Flow Rate : 1.0 mL/min.

  • Temperature : 35°C (Stabilizes partitioning kinetics and reduces backpressure).

Step 3: System Suitability Test (SST) - The Validation Gate Before any sample is analyzed, the system must prove its capability. Inject the SST mix (Target API + 1% Des-fluoro impurity) five times.

  • Criteria 1: Resolution (

    
    ) between API and impurity must be 
    
    
    
    2.0.
  • Criteria 2: Asymmetry (

    
    ) of the API must be 
    
    
    
    1.5.
  • Criteria 3: Peak area %RSD must be

    
     2.0%.
    
  • Causality: If the

    
     drops below 2.0, it indicates a loss of the PFP column's dipole selectivity (often due to column aging or buffer depletion). The sequence is programmed to automatically abort upon SST failure, preventing the generation of untrustworthy purity data.
    

Step 4: Sample Analysis & Bracketing Inject samples in batches of 10, bracketed by a working standard.

  • Causality: Bracketing ensures that any subtle shifts in retention time or detector response drift over the run do not compromise the quantitative accuracy of the purity calculation.

Method Development Workflow

When approaching a new fluorinated basic compound, follow this logical decision matrix to minimize trial-and-error.

Workflow Start Assess Analyte LogP & pKa Decision1 LogP < 0? Highly Polar? Start->Decision1 HILIC_Path Screen HILIC (Amide/Zwitterionic) Decision1->HILIC_Path Yes PFP_Path Screen PFP / Mixed-Mode (Low pH Buffer) Decision1->PFP_Path No / Borderline Eval Evaluate Peak Shape & F-Selectivity HILIC_Path->Eval PFP_Path->Eval Opt Optimize Buffer Strength (10-50 mM Formate) Eval->Opt Tailing > 1.5 or Rs < 2.0 Val Method Validation (ICH Q2 Guidelines) Eval->Val As < 1.2 Rs > 2.0 Opt->Eval

Decision matrix for selecting stationary phases based on physicochemical traits.

Conclusion

For the purity analysis of fluorinated guanidines, standard C18 columns are fundamentally mismatched to the physicochemical reality of the analyte. While HILIC provides a viable alternative for retention, it falls short on structural selectivity. The PFP stationary phase, supported by a high-ionic-strength, low-pH buffer, provides the definitive solution. By leveraging orthogonal retention mechanisms—


 and dipole-dipole interactions—analysts can achieve baseline resolution of critical fluorinated impurities while maintaining impeccable peak shape.

References

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC, chromatographyonline.com. 3

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases, chromatographyonline.com. 4

  • Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development, nih.gov. 2

  • HILIC separations, thermofisher.com. 1

Sources

Validation

Comparing binding affinity of fluorinated vs non-fluorinated guanidines

A Comprehensive Guide to the Binding Affinity of Fluorinated vs. Non-Fluorinated Guanidines Guanidine-containing compounds—ranging from natural amino acids like arginine to synthetic kinase inhibitors and receptor antago...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Binding Affinity of Fluorinated vs. Non-Fluorinated Guanidines

Guanidine-containing compounds—ranging from natural amino acids like arginine to synthetic kinase inhibitors and receptor antagonists—are foundational in drug discovery. Their defining feature is the ability to form highly stable, bidentate salt bridges and hydrogen bonds with carboxylate residues (e.g., aspartate, glutamate) within protein active sites. However, the native guanidino group is highly basic (


), meaning it remains permanently protonated at physiological pH. While this guarantees strong electrostatic interactions, it often severely limits passive membrane permeability and can lead to suboptimal binding kinetics.

To overcome these limitations, medicinal chemists frequently employ fluorination . The strategic substitution of hydrogen with fluorine on alkyl chains or aryl rings adjacent to the guanidine moiety fundamentally alters the molecule's physicochemical profile. As a Senior Application Scientist, I have structured this guide to objectively compare how fluorination impacts the thermodynamics, kinetics, and structural biology of guanidine binding, supported by validated experimental workflows.

Mechanistic Rationale: How Fluorine Alters Guanidine Binding

The impact of fluorination on receptor binding affinity is highly context-dependent, acting as a "double-edged sword" that can either enhance or diminish target engagement based on three primary mechanisms:

  • Inductive

    
     Modulation:  Fluorine is the most electronegative element. When placed near a guanidine group, its electron-withdrawing inductive effect pulls electron density away from the nitrogen atoms, significantly lowering the 
    
    
    
    [1]. This can shift the protonation equilibrium, altering the strength of the electrostatic steering required for the ligand to enter the binding pocket.
  • Intramolecular Hydrogen Bonding (IHB): In aryl guanidines and imidazolidines, ortho-fluorination can induce a stable IHB between the guanidine

    
     and the fluorine atom[2]. This locks the molecule into a rigid conformation, reducing the entropic penalty of binding and often increasing affinity for the target receptor.
    
  • Polar Hydrophobicity and Desolvation: Fluorine increases the lipophilicity of the molecule while retaining a polarized character[3]. When an alkyl chain is fluorinated (e.g., substituting a terminal

    
     with 
    
    
    
    ), the desolvation penalty—the energy required to strip water molecules away from the ligand before it binds—increases. This typically reduces the association rate (
    
    
    )[4].

Quantitative Comparison: Kinetic and Thermodynamic Data

To understand the causality behind binding affinity (


), we must decouple it into its kinetic components: the association rate (

) and the dissociation rate (

).

A benchmark study by Lefèvre-Groboillot et al. evaluated the binding of non-fluorinated n-butylguanidine (BuGua) and its fluorinated analog 4,4,4-trifluorobutylguanidine (TFBGua) to the heme-containing oxygenase domain of inducible nitric oxide synthase (iNOS)[4].

Table 1: Kinetic and Equilibrium Constants for Guanidine Binding to iNOS

CompoundStructural ModificationRelative

Relative

Apparent

(

)
Affinity Impact
BuGua Non-fluorinated alkyl chainBaselineBaseline140 ± 20Baseline
TFBGua Terminal

substitution
3.8-fold decrease 1.6-fold decrease ~1,40010-fold decrease
BuNOHG Non-fluorinated N-hydroxyBaselineBaseline~20Baseline
TFBNOHG Fluorinated N-hydroxy3.6-fold decrease 4.0-fold decrease N/AContext-dependent

Data synthesized from UV-Vis difference spectroscopy assays[4].

Causality Analysis: Why did trifluorination decrease the overall affinity of TFBGua by 10-fold? The bulky, highly lipophilic


 group significantly increased the desolvation penalty, making it much harder for the ligand to enter the hydrophilic iNOS pocket (evidenced by the 3.8-fold drop in 

). Once inside, the increased hydrophobic surface area formed tighter van der Waals interactions, slowing the ligand's exit (a 1.6-fold drop in

). However, because the penalty to entry (

) far outweighed the benefit to residence time (

), the net equilibrium affinity (

) worsened[4].

Self-Validating Experimental Protocols

To accurately capture the nuanced differences between fluorinated and non-fluorinated guanidines, researchers must employ orthogonal, self-validating methodologies. Below are the gold-standard protocols for profiling these compounds.

Protocol A: UV-Vis Difference Spectroscopy for Binding Kinetics

Purpose: To determine


 and 

by exploiting the spectral shift of a target protein's heme group upon ligand binding. Self-Validation: The native substrate (e.g., L-Arginine) is run in parallel as an internal positive control to calibrate the spectral shift amplitude.
  • Protein Preparation: Purify the target protein (e.g., recombinant iNOS oxygenase domain) and dilute to a working concentration of 2 µM in 50 mM HEPES buffer (pH 7.4) containing 1 mM DTT.

  • Baseline Acquisition: Record the baseline absorbance spectrum from 350 nm to 500 nm. Ensure the native low-spin heme exhibits a sharp Soret peak at ~420 nm.

  • Stopped-Flow Titration: Using a stopped-flow apparatus, rapidly mix the protein with varying concentrations of the guanidine ligand (ranging from 10 µM to 5 mM).

  • Kinetic Monitoring: Continuously monitor the absorbance shift from 420 nm to ~395 nm (indicating the transition from low-spin to high-spin iron upon ligand occupation of the active site).

  • Data Derivation: Plot the pseudo-first-order rate constants (

    
    ) against ligand concentration. Fit the data to a linear regression where the slope equals 
    
    
    
    and the y-intercept equals
    
    
    [4].
Protocol B: Bidirectional Potentiometric Titration for Determination

Purpose: To quantify the inductive effect of fluorine on the basicity of the guanidine moiety. Self-Validation: Titration is performed bidirectionally. A lack of hysteresis between the forward and reverse curves confirms the compound did not degrade at pH extremes.

  • Sample Solubilization: Dissolve 2.0 mg of the synthesized guanidine compound in 10 mL of 0.15 M KCl to maintain a constant ionic strength and prevent activity coefficient fluctuations.

  • Acidification: Lower the solution pH to 2.0 using 0.1 M HCl, ensuring 100% protonation of the guanidino group.

  • Forward Titration: Under a continuous nitrogen purge (to prevent

    
     absorption), titrate with 0.1 M KOH up to pH 12.0. Record the pH after each 0.01 mL addition.
    
  • Reverse Titration: Immediately reverse the titration using 0.1 M HCl back to pH 2.0.

  • Analysis: Overlay the forward and reverse curves. Calculate the

    
     from the inflection point using the Henderson-Hasselbalch equation[5].
    

Experimental Workflow Visualization

The following diagram illustrates the logical progression for evaluating how fluorination impacts guanidine binding profiles.

G A Design & Synthesis Fluorinated vs Non-Fluorinated Guanidines B Physicochemical Profiling (Bidirectional Potentiometric Titration) A->B C Kinetic Binding Assay (UV-Vis Spectroscopy / SPR) B->C F Thermodynamic Profiling (Isothermal Titration Calorimetry) B->F D Determine Association Rate (k_on) C->D E Determine Dissociation Rate (k_off) C->E G Calculate Binding Affinity (K_d) & Residence Time D->G E->G F->G

Workflow for comparative kinetic and thermodynamic profiling of guanidine analogs.

Conclusion

Replacing hydrogen with fluorine in guanidine-based therapeutics is not a guaranteed method for increasing binding affinity. While fluorination can enhance metabolic stability and lock molecules into favorable conformations via intramolecular hydrogen bonding[2], it frequently increases the desolvation penalty. As demonstrated by the kinetic profiling of TFBGua, this can drastically reduce the association rate (


), leading to an overall decrease in equilibrium affinity (

) despite a prolonged residence time[4]. Drug development professionals must utilize orthogonal kinetic and thermodynamic assays to fully map the consequences of fluorination on target engagement.

References

  • Lefèvre-Groboillot, V., et al. (2005). "Relationship between the structure of guanidines and N-hydroxyguanidines, their binding to inducible nitric oxide synthase (iNOS) and their iNOS-catalysed oxidation to NO." The FEBS Journal. [Link]

  • Manchester, J., et al. (2018). "Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths." ACS Omega. [Link]

  • Fuguet, E., et al. (2008). "Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines." RSC Publishing. [Link]

  • Cuevas, J., et al. (2011). "In Vitro Evaluation of Guanidine Analogs as Sigma Receptor Ligands for Potential Anti-Stroke Therapeutics." Journal of Pharmacology and Experimental Therapeutics. [Link]

Sources

Comparative

Crystal Structure Analysis of N-Aryl Guanidine Salts: A Comparative Guide to Salt Selection and Characterization

Topic: Crystal Structure Analysis of N-Aryl Guanidine Salts Content Type: Publish Comparison Guide Executive Summary In medicinal chemistry, N-aryl guanidines represent a privileged scaffold, found in kinase inhibitors,...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal Structure Analysis of N-Aryl Guanidine Salts Content Type: Publish Comparison Guide

Executive Summary

In medicinal chemistry, N-aryl guanidines represent a privileged scaffold, found in kinase inhibitors, antidiabetic agents (e.g., metformin analogs), and ion channel blockers. However, their utility is often compromised by the physicochemical limitations of the free base form—primarily poor aqueous solubility and hydrolytic instability.

This guide compares the structural and functional performance of engineered N-aryl guanidinium carboxylate salts against traditional halide salts and free bases. It establishes Single Crystal X-Ray Diffraction (SC-XRD) not merely as an analytical tool, but as a critical decision-making filter in the drug development pipeline, capable of resolving tautomeric ambiguity and predicting bulk stability through hydrogen bond network analysis.

Part 1: Comparative Analysis – Engineering the Solid State

The "product" in this analysis is the N-Aryl Guanidinium Carboxylate Salt , engineered for optimal physicochemical properties via supramolecular synthons. We compare its performance against the industry-standard Hydrochloride (HCl) salt and the Free Base.

Performance Matrix: Carboxylates vs. Halides vs. Free Bases
FeatureGuanidinium Carboxylate (Optimized) Guanidinium Chloride (Traditional) Free Base (Alternative)
Solubility (Aqueous) High (Tunable via anion lipophilicity)Very High (Often too high, leading to hygroscopicity)Low (Limiting bioavailability)
Hygroscopicity Low/Moderate (Stable H-bond network)High (Prone to deliquescence)Low
Crystal Habit Prismatic/Block (Ideal for SC-XRD)Needles/Plates (Often difficult to mount)Amorphous/Powder (Hard to crystallize)
Structural Insight High (Directional H-bonds,

motifs)
Medium (Non-directional electrostatic packing)Low (Lacks stabilizing counter-ion framework)
Tautomeric Stability Locked (Protonation fixes C=N resonance)Locked Variable (Dynamic tautomeric equilibrium)
Expert Insight: The Causality of Stability

The superior stability of carboxylate salts stems from the Charge-Assisted Hydrogen Bond (CAHB) . Unlike chloride ions, which rely on isotropic electrostatic attraction, carboxylate anions form a robust, planar


 supramolecular heterosynthon  with the guanidinium cation.
  • Mechanism: Two N-H donors from the guanidinium group bind to the two oxygen acceptors of the carboxylate.

  • Result: This "molecular clip" reduces the conformational freedom of the crystal lattice, lowering the Gibbs free energy (

    
    ) of the solid state and resisting hydration (hygroscopicity) more effectively than the spherical chloride ion.
    
Part 2: Analytical Integrity – SC-XRD vs. Alternatives

To validate the salt form, one must choose the correct analytical resolution.

Why SC-XRD is the "Gold Standard" for Guanidines

While Powder XRD (PXRD) is faster, it fails to provide the atomic-level resolution required to distinguish between tautomers and protonation states in guanidines.

  • Tautomeric Resolution: N-aryl guanidines can exist as imino or amino tautomers. SC-XRD allows direct visualization of hydrogen atoms (in high-quality data) or inference via C-N bond length analysis (C-N single bond

    
     1.47 Å vs. C=N double bond 
    
    
    
    1.28 Å).
  • Protonation Verification: Determining if the proton resides on the guanidine (salt) or remains on the acid (co-crystal) is definitive only via SC-XRD analysis of the N-C-N bond angles. In a salt, the guanidinium cation approaches

    
     symmetry (bond angles 
    
    
    
    120°).
Part 3: Experimental Protocol

Objective: Synthesis and Single Crystal Growth of N-Phenylguanidinium Benzoate (Model System).

Phase 1: Synthesis of the Free Base

Note: If starting from commercially available N-aryl guanidine, skip to Phase 2.

  • Reactants: Mix equimolar amounts of aniline and cyanamide in ethanol.

  • Catalysis: Add 10 mol% concentrated HCl.

  • Reflux: Heat at 80°C for 6 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM).

  • Workup: Neutralize with 1M NaOH. Extract with ethyl acetate. Dry over MgSO

    
     and concentrate.
    
Phase 2: Salt Formation and Crystallization

Critical Step: The choice of solvent dictates the rate of nucleation. We use a Slow Evaporation method for maximum crystal quality.

  • Stoichiometry: Dissolve 1.0 mmol of N-phenylguanidine (free base) in 5 mL of methanol.

  • Acid Addition: Add 1.0 mmol of Benzoic Acid dissolved in 2 mL of methanol. Stir for 10 minutes to ensure homogeneity.

  • Filtration: Pass the solution through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial. Why: Removes dust nuclei that cause twinning.
    
  • Crystallization Setup:

    • Cover the vial with Parafilm.

    • Poke 3-5 small holes with a needle to control evaporation rate.

    • Store in a vibration-free, dark environment at 20°C.

  • Harvesting: Crystals should appear within 24-72 hours. Harvest when dimensions reach

    
     0.2 x 0.2 x 0.2 mm.[1]
    
Phase 3: Structure Solution Workflow
  • Mounting: Mount crystal on a Kapton loop using Paratone oil.

  • Data Collection: Collect at 100 K (cryo-cooling minimizes thermal motion).

  • Refinement:

    • Locate non-hydrogen atoms via Direct Methods (SHELXT).

    • Refine H-atoms on nitrogens freely if data quality permits; otherwise, use riding models with constrained

      
      .
      
    • Validation: Check for the characteristic

      
       motif in the packing diagram.
      
Part 4: Visualization of the Analytical Workflow

The following diagram illustrates the decision logic and experimental flow for characterizing these salts.

GuanidineAnalysis Start Start: N-Aryl Guanidine (Free Base) SaltScreen Salt Screening (Counter-ion Selection) Start->SaltScreen Chloride Chloride Salt (High Solubility, Hygroscopic) SaltScreen->Chloride Traditional Carboxylate Carboxylate Salt (Tunable, Stable R2^2(8)) SaltScreen->Carboxylate Engineered Crystallization Crystallization (Slow Evaporation/Vapor Diffusion) Chloride->Crystallization Carboxylate->Crystallization SCXRD Single Crystal XRD (Atomic Resolution) Crystallization->SCXRD Good Crystal PXRD Powder XRD (Bulk Phase ID) Crystallization->PXRD Microcrystalline TautomerCheck Tautomer/Protonation Assignment SCXRD->TautomerCheck Locate H atoms HBondAnalysis H-Bond Network Analysis (Identify R2^2(8) Motifs) SCXRD->HBondAnalysis Packing Motifs FinalSelect Lead Candidate Selection PXRD->FinalSelect Phase Purity Only TautomerCheck->FinalSelect HBondAnalysis->FinalSelect

Caption: Workflow for the structural optimization and characterization of N-aryl guanidine salts, highlighting the critical path through SC-XRD for definitive structural assignment.

References
  • Guanidinium-Carboxylate Interactions

    • Title: Structural (XRD) Characterization and an Analysis of H-Bonding Motifs in Some Tetrahydroxidohexaoxidopentaborate(1-)
    • Source: MDPI (Crystals)
    • URL: [Link][2][3]

  • Analytical Techniques Comparison (SC-XRD vs PXRD)

    • Title: Single-Crystal XRD vs.
    • Source: Cre
    • URL: [Link]

  • Salt Formation & Solubility

    • Title: High Throughput Salt Screening of Synthetic Intermediates: Effects of Solvent, Counter-ion and Counter-ion Solubility
    • Source: ResearchG
    • URL: [Link]

  • Tautomerism in Guanidines

    • Title: X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid St
    • Source: MDPI (Molecules)
    • URL: [Link]

  • General Protocol Reference

    • Title: Synthesis and Crystal Structure Determination of a Guanidine Adduct of Sodium Guanidin
    • Source: ResearchGate / Z.
    • URL: [Link][1][2][3]

Sources

Safety & Regulatory Compliance

Safety

1-(2-Fluoro-5-methylphenyl)guanidine proper disposal procedures

Topic: 1-(2-Fluoro-5-methylphenyl)guanidine Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EH&S Officers Executive Summary: The "Halogenated B...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-(2-Fluoro-5-methylphenyl)guanidine Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EH&S Officers

Executive Summary: The "Halogenated Base" Protocol

As a Senior Application Scientist, I often see disposal errors stem from misclassification. 1-(2-Fluoro-5-methylphenyl)guanidine is not just a generic organic solid; it is a fluorinated aryl guanidine . This chemical structure dictates two critical disposal constraints:

  • Basicity: The guanidine core (pKa ~10.5–11.0) makes it incompatible with acidic waste streams due to exotherm risks.

  • Halogen Content: The fluorine atom requires this compound (and its solutions) to be directed to Halogenated Waste streams. Standard incineration without scrubbers can release hydrofluoric acid (HF), damaging facility infrastructure and violating emission protocols.

Chemical Profile & Hazard Assessment

Before disposal, you must understand the "Why" behind the safety protocols. This compound combines the corrosivity potential of a base with the persistence of a halogenated aromatic.

PropertyValue / DescriptionOperational Implication
Chemical Class Aryl Guanidine (Fluorinated)Basic nitrogenous waste; potential aquatic toxin.[1]
Estimated pKa ~10.5 – 11.0 (Conjugate Acid)DO NOT mix directly with concentrated acids (e.g., Nitric, Sulfuric) in waste drums.
Physical State Solid (Crystalline powder)Dust generation is a primary inhalation risk during transfer.
Halogen Status Yes (Fluorine) Must go to High-Temperature Incineration with HF scrubbing.
Incompatibilities Acids, Hypochlorites (Bleach), OxidizersMixing with bleach can form chloroamines (toxic gas).

Strategic Waste Segregation Logic

The most common error in labs is throwing fluorinated bases into general "Non-Halogenated Organic" waste. This section visualizes the correct decision-making process to ensure compliance with RCRA and local EH&S standards.

Disposal Decision Matrix

WasteSegregation Start Waste: 1-(2-Fluoro-5-methylphenyl)guanidine StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Dry Liquid Liquid (Solution) StateCheck->Liquid Dissolved SolidContam Is it heavily contaminated debris (gloves, paper)? Solid->SolidContam SolidBin DESTINATION: Solid Hazardous Waste (Label: Toxic, Irritant) SolidContam->SolidBin Pure Chemical TraceBin DESTINATION: Trace Contaminated Debris (Consult Local EH&S) SolidContam->TraceBin Wipes/Gloves SolventCheck Primary Solvent? Liquid->SolventCheck OrgSolvent Organic Solvent (DMSO, MeOH, DCM) SolventCheck->OrgSolvent AqSolvent Aqueous Solution (Water/Buffer) SolventCheck->AqSolvent HaloBin DESTINATION: Halogenated Organic Waste (Do NOT mix with Acids) OrgSolvent->HaloBin Contains Fluorine BasicAqBin DESTINATION: Basic Aqueous Waste (pH > 9) AqSolvent->BasicAqBin Check pH

Figure 1: Decision logic for segregating 1-(2-Fluoro-5-methylphenyl)guanidine waste streams. Note that the presence of the Fluorine atom defaults organic solutions to "Halogenated" streams in many jurisdictions to protect incinerators.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Use this for expired shelf stocks or excess solid reagent.

  • PPE Setup: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If handling >10g of fine powder, use a powder hood or N95 respirator.

  • Primary Containment: Transfer the solid into a clear, sealable polyethylene bag or a wide-mouth plastic jar. Do not use glass for the primary waste container if possible, to prevent breakage in the drum.[2]

  • Labeling: Attach a hazardous waste tag immediately.

    • Chemical Name: 1-(2-Fluoro-5-methylphenyl)guanidine.

    • Hazards: Irritant, Toxic.[1]

    • Constituents: 100%.

  • Secondary Containment: Place the sealed bag/jar into the lab’s designated "Solid Hazardous Waste" drum.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this for HPLC fractions or reaction byproducts.

  • Solvent Identification:

    • If dissolved in DCM, Chloroform, or Chlorobenzene : Automatically use the Halogenated Waste carboy.

    • If dissolved in Methanol, DMSO, or DMF : Because the solute contains Fluorine, best practice dictates using the Halogenated Waste carboy. (Note: Some facilities allow small amounts of F-compounds in non-halogenated streams, but segregation is safer).

  • pH Check (Crucial):

    • Test the pH of the solution.

    • If pH < 4 (Acidic): Do not add directly to a basic organic waste container. Neutralize slowly with a dilute base (e.g., Sodium Bicarbonate) to pH 6–8 before adding to the waste carboy to prevent drum pressurization.

  • Transfer: Funnel the liquid into the carboy. Close the cap immediately.

  • Log It: Record the volume and concentration on the waste log sheet.

Protocol C: Empty Container Management
  • Triple Rinse: Rinse the empty original bottle three times with a compatible solvent (e.g., acetone or methanol).

  • Rinsate Disposal: Pour the rinsate into the Halogenated Organic Waste container.

  • Defacing: Cross out the label and mark "EMPTY."

  • Disposal: Discard the bottle in the glass trash or recycling, depending on your facility's "P-list" status rules (though this compound is not typically P-listed, treating it as acute hazardous waste is prudent).

Emergency Contingencies: Spill Management

Scenario: Dry Powder Spill (< 5g)

  • Isolate: Alert nearby personnel.

  • PPE: Wear dust mask/respirator, goggles, and gloves.

  • Cleanup:

    • Cover the spill with wet paper towels (dampened with water) to prevent dust dispersal.

    • Scoop the damp solid and towels into a heavy-duty plastic bag.

    • Wipe the area with a soap/water solution.[3]

    • Dispose of bag as Solid Hazardous Waste .

Scenario: Liquid Spill (> 100mL)

  • Ventilate: If volatile solvents are involved, increase ventilation.

  • Absorb: Use a universal absorbent pad or vermiculite.

  • Decontaminate: Wash the surface with a mild detergent.

  • Caution: If the solvent was acidic, neutralize with sodium bicarbonate before absorbing.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • PubChem. (n.d.). Guanidine Compounds Safety and Hazards. National Library of Medicine.

  • MilliporeSigma. (2025).[1] Safety Data Sheet: Generic Aryl Guanidines.

Sources

Handling

Personal protective equipment for handling 1-(2-Fluoro-5-methylphenyl)guanidine

Operational Safety Guide: 1-(2-Fluoro-5-methylphenyl)guanidine Executive Safety Summary & Hazard Identification Compound Class: Substituted Phenylguanidine Physical State: Solid (Crystalline Powder) Primary Risk Profile:...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: 1-(2-Fluoro-5-methylphenyl)guanidine

Executive Safety Summary & Hazard Identification

Compound Class: Substituted Phenylguanidine Physical State: Solid (Crystalline Powder) Primary Risk Profile: Irritant (Skin/Eye/Respiratory) | Acute Toxicity (Oral)[1][2]

As a Senior Application Scientist, I must emphasize that while specific toxicological data for the exact isomer 1-(2-Fluoro-5-methylphenyl)guanidine may be limited in public repositories, its structural analogs (e.g., 1-(5-Fluoro-2-methylphenyl)guanidine, CAS 41213-73-4) exhibit consistent hazard profiles.[1] You must apply the Precautionary Principle , treating this compound as a Hazardous Irritant and potential Corrosive due to the basicity of the guanidine moiety.[1][3]

Anticipated GHS Hazard Statements (Based on SAR - Structure-Activity Relationship):

  • H302: Harmful if swallowed.[4][5][6]

  • H315: Causes skin irritation.[3][4][6][7][8]

  • H319: Causes serious eye irritation.[4][6][8]

  • H335: May cause respiratory irritation.[3][4][8][9]

Risk Assessment & Engineering Controls

Effective safety is not just about PPE; it is about the Hierarchy of Controls . PPE is your last line of defense.

Control LevelRequirementOperational Logic
Primary (Engineering) Chemical Fume Hood Mandatory. Guanidine dusts are hygroscopic and irritating to mucous membranes.[1] All weighing and open-vessel manipulation must occur inside a certified hood operating at 80-100 fpm face velocity.
Secondary (Isolation) Secondary Containment Use a spill tray (polypropylene) during weighing and solubilization to prevent bench contamination.[1]
Tertiary (Procedural) Static Control Use an anti-static gun or ionizer bar during weighing.[1] Substituted guanidines can be static-prone, increasing the risk of aerosolization.

Personal Protective Equipment (PPE) Matrix

Select your PPE based on the state of the matter.[4][8]

A. Hand Protection (Gloves)
  • Solid Handling: Nitrile Rubber (Minimum 0.11 mm thickness). [1]

    • Reasoning: Nitrile provides excellent resistance to dry particulates and incidental contact.

  • Solution Handling (DMSO/Methanol): Double-Gloving Required. [1]

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer:Laminate Film (Silver Shield/4H) or Thick Nitrile (8 mil) if using DMSO.[1]

    • Critical Insight: DMSO is a common solvent for guanidines but is a potent skin penetrant that can carry the toxic payload directly into the bloodstream. Standard thin nitrile degrades quickly in DMSO.

B. Eye & Face Protection[4][5][7][8][9][11]
  • Standard: Chemical Safety Goggles (Indirect Vented).[1]

    • Do NOT use: Standard safety glasses with side shields are insufficient for powders that can drift behind lenses or liquids that can splash.

  • High Risk (Large Scale/Synthesis): Face Shield + Goggles.[1]

C. Body & Respiratory Protection
  • Body: Lab coat (buttoned/snapped to collar). Long pants. Closed-toe chemically resistant shoes.

  • Respiratory:

    • In Fume Hood: None required.

    • Outside Hood (Spill Cleanup):N95 or P100 Particulate Respirator .

Operational Workflow: Decision Logic

The following diagram illustrates the decision-making process for handling this compound safely.

SafetyWorkflow Start Start: Handling 1-(2-Fluoro-5-methylphenyl)guanidine StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution (DMSO/MeOH) StateCheck->Liquid EngControl Engineering Control: Chemical Fume Hood ONLY Solid->EngControl Liquid->EngControl PPE_Solid PPE: Nitrile Gloves + Goggles + Lab Coat EngControl->PPE_Solid If Solid PPE_Liquid PPE: Double Glove (Chem-Resistant) + Goggles + Splash Apron EngControl->PPE_Liquid If Liquid Action_Weigh Action: Weighing (Use Static Eliminator) PPE_Solid->Action_Weigh Action_Dissolve Action: Solubilization (Add solvent to powder) PPE_Liquid->Action_Dissolve Action_Weigh->Action_Dissolve Disposal Disposal: Solid/Liquid Hazardous Waste Action_Dissolve->Disposal

Figure 1: Operational Safety Workflow for handling substituted phenylguanidines.

Detailed Procedures

Protocol A: Safe Weighing & Transfer
  • Preparation: Place the balance inside the fume hood. If vibration is an issue, use a marble balance table or stop airflow momentarily only during the read (keep sash down).

  • Donning: Put on nitrile gloves and goggles. Check for tears.

  • Transfer: Open the source container. Use a disposable spatula.

  • Static Management: If the powder "flies" (common with guanidines), use an ionizing gun on the spatula and weighing boat.

  • Closing: Wipe the threads of the source container with a dry Kimwipe before recapping to prevent grinding of crystals in the cap (potential aerosol generation).

Protocol B: Emergency Spill Response
  • Alert: Announce the spill immediately.

  • Isolate: If the spill is outside the hood, evacuate the immediate area.

  • PPE Upgrade: Don a P100 respirator if dust is airborne.

  • Dry Spill:

    • Do NOT sweep (creates dust).[1]

    • Cover with wet paper towels (dampened with water) to suppress dust.

    • Scoop up the damp material and towels into a hazardous waste bag.

  • Wet Spill (Solution):

    • Cover with an absorbent pad.

    • Clean surface with soap and water (Guanidines are basic; mild soap is effective).

    • Do not use Bleach (Potential reaction with nitrogenous compounds).[1]

Protocol C: Disposal
  • Classification: Hazardous Chemical Waste.

  • Tagging: Label as "Toxic, Irritant, Basic Organic Solid/Liquid."

  • Segregation: Do not mix with strong acids (exothermic reaction) or oxidizers.[1]

References

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 1-(2-Fluoro-5-(trifluoromethyl)phenyl)guanidine hydrochloride. Retrieved from (Analogous Structure Source).[1]

  • Thermo Fisher Scientific. (2025).[4] Safety Data Sheet: 1,3-Diphenylguanidine. Retrieved from (Functional Group Hazard Baseline).[1]

  • PubChem. (n.d.). Compound Summary: 1-(5-Fluoro-2-methylphenyl)guanidine.[1][10] Retrieved from .[1]

  • Cornell University EHS. (2024). Guidelines for Working with Particularly Hazardous Substances. Retrieved from .[1]

Sources

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